Englerin A was discovered through the screening of plant extracts for new anti-cancer agents.
| Aspect | Details |
|---|---|
| Source Plant | Phyllanthus engleri, a shrub or small tree native to the dry savannahs of Tanzania, Zambia, Malawi, Zimbabwe, and Mozambique [1]. |
| Traditional Uses | Roots used to treat epilepsy; leaves and fruits chewed to alleviate coughs and stomach aches; root decoctions used for bilharziosis and gonorrhoea [1]. |
| Initial Discovery | In 2009, American scientists isolated over 30 substances from the plant and identified (-)-englerin A as particularly effective against renal cancer cells [1]. |
| Key Property | Exhibits remarkable potency and selective cytotoxicity, preferentially killing renal cancer cells while sparing many other cell types [2] [3] [4]. |
This compound induces cell death through a multi-faceted mechanism, primarily by disrupting calcium ion homeostasis and cellular metabolism. The following diagram illustrates the key signaling pathways and cellular processes affected.
The primary molecular targets of this compound are the TRPC4 and TRPC5 calcium channels on the cell surface [1] [5] [4]. Activation of these channels causes a rapid and significant influx of calcium ions, overloading the cell and initiating a cascade of lethal events [1].
Key findings on this compound's activity are summarized from various studies.
| Study Focus / Cell Line Used | Key Experimental Methodologies | Critical Findings / Quantitative Data |
|---|
| Target Identification [1] [5] [4] | • Calcium imaging assays • Gene expression profiling • Ion channel inhibition studies | • Activated TRPC4/TRPC5 channels [5]. • Cells with high TRPC4 expression were most sensitive [1]. | | Cell Death Mechanisms (A498 cells) [6] | • Flow cytometry for apoptosis/necrosis • Western blot for caspase activation • Microscopy for autophagic vesicles • Cell cycle analysis | • Induced apoptosis (caspase-independent) and necrosis [6]. • Induced protective autophagy [6]. • Caused G2/M cell cycle arrest [6]. • Inhibited AKT and ERK phosphorylation [6]. | | Metabolomics & Lipid Pathway (A498, UO-31) [3] | • LC-MS/MS metabolomic profiling • Microarray gene expression analysis • Quantitative PCR & Western blot • Fluorescence confocal microscopy | • Profoundly altered lipid metabolism within 24 hours [3]. • Generated toxic ceramides [3]. • Induced ER stress and acute inflammatory response [3]. • Disrupted ER morphology at 25 nM [3]. | | Renal Cancer Selectivity (NCI-60 Panel) [3] [4] | • High-throughput cytotoxicity screening across NCI-60 cancer cell line panel | • Potent, selective growth inhibition of renal cancer cells [4]. • IC50 values for most renal cancer cell lines were below 60 nM [3]. |
The complex structure of this compound presents both a challenge and an opportunity for synthesis.
| Aspect | Details |
|---|---|
| Total Synthesis | First achieved in 2009 by Mathias Christmann's group using nepetalactone from catnip oil as a renewable starting material [1] [4]. |
| Structural Analogs | Chlorinated englerins (e.g., compound 3, [Z]-2'-chlorothis compound) were isolated as artifacts and also show selective activity against renal cancer cells [2]. |
| Development Status | This compound is in the preclinical investigation stage. The Max Planck Society's Lead Discovery Center and the National Cancer Institute are working to develop it into a viable drug candidate [1] [4]. |
While highly promising, this compound requires further investigation to become a therapeutic agent. Key challenges include:
The intriguing biological activity and complex structure of this compound have made it a prime target for synthetic organic chemists. Multiple research groups have developed successful synthetic routes, often employing creative and efficient strategies to construct its challenging tricyclic core.
| Synthetic Strategy | Key Steps/Features | Citation(s) |
|---|---|---|
| Brief 8-Step Synthesis | Leverages simple carbonyl-enabled carbon-carbon bond formations; efficient and amenable to producing analogues. | [1] [2] |
| Total Synthesis (Christmann) | First enantioselective synthesis; determined absolute configuration; used (-)-nepetalactone as a starting material. | [3] |
| Total Synthesis (Nicolaou) | Established a distinct pathway to the final compound. | [4] |
| Formal Synthesis via [4+3] Cycloaddition | Uses a regio- and diastereoselective [4+3] cycloaddition as a key step to build the core structure. | [5] |
While this compound is a potent cytotoxic agent against specific cancer cells, particularly renal cell carcinoma (RCC), its exact mechanism of action has been intensively studied. A systems biology approach revealed profound effects on cellular metabolism and stress pathways.
The proposed mechanism is supported by the following experimental data:
The investigation of this compound has revealed more than just a potent cytotoxin; it has highlighted specific vulnerabilities of renal cell carcinoma.
Researchers have proposed several mechanisms to explain Englerin A's potent anti-cancer activity. The table below summarizes the key mechanisms and supporting evidence.
| Mechanism | Key Findings | Experimental Evidence |
|---|---|---|
| Altered Lipid Metabolism & Ceramide Production | Profoundly disrupts lipid metabolism, generating toxic levels of ceramides within 24 hours [1] [2]. | Metabolomics analysis (LC-MS/MS) of A498 and UO-31 ccRCC cell lines treated with 100 nM this compound [1] [2]. |
| Endoplasmic Reticulum (ER) Stress | Induces ER stress signaling and disrupts ER morphology [1] [2]. | Microarray analysis, quantitative PCR, Western Blot, and fluorescence confocal microscopy in renal cancer cell lines using 25-100 nM this compound [1] [2]. |
| Ion Channel Modulation (TRPC4/C5) | Acts as an agonist for TRPC4 and TRPC5 ion channels, causing sodium/calcium influx [3]. | Cellular Ca2+ response assays (e.g., Fura-2) in Tet+ HEK 293 cells engineered to express TRPC4 [3]. |
| Multiple Cell Death Pathways | Triggers caspase-independent apoptosis, necrosis, and autophagic vesicles [4] [5]. | Flow cytometry (Annexin V/PI staining), cytoplasmic histone-associated-DNA-fragment ELISA, and Western Blot for LC3B in A498 cells [4]. |
| Inhibition of Pro-Survival Signaling | Inhibits phosphorylation and activation of AKT and ERK kinases [4]. | Western Blot analysis of A498 cells treated with 100 nM this compound [4]. |
| Cell Cycle Arrest | Causes accumulation of cells in the G2 phase, blocking G2/M transition [4]. | Cell cycle analysis via flow cytometry [4]. |
Detailed methodologies from key studies provide insights into how these mechanisms were investigated.
This compound's ability to target lipid storage and ER stress reveals targetable vulnerabilities in ccRCC [1] [2]. The induction of an acute inflammatory response may also contribute to anti-tumor immunity [1] [2].
Structure-Activity Relationship (SAR) studies are crucial for drug development. Modifications at the bridgehead position (C-7) of this compound can maintain potent anti-cancer activity while reducing toxicity [3]. Replacing the isopropyl group with larger groups like cyclohexyl yielded analogs with excellent selectivity and potency comparable to the natural product but with significantly reduced intravenous toxicity in mice [3].
Integrated View of this compound's Multi-Target Mechanism
This compound's mechanism is complex, involving lipid metabolic disruption, ER stress induction, and ion channel modulation, leading to multiple cell death pathways. Its high selectivity for renal cancer cells makes it a promising therapeutic lead.
Future research should focus on:
Englerin A is a structurally unique guaiane sesquiterpene natural product first isolated in 2008 from the bark of the African plant Phyllanthus engleri [1] [2]. This compound has attracted significant attention in the research community due to its potent and selective anti-proliferative activity against renal cell carcinoma (RCC) cell lines and a subset of other cancer cell types [1] [3]. Initial studies demonstrated that this compound exhibited remarkable selectivity against RCC cells in the NCI-60 panel, with GI50 values ranging from 10-87 nM, approximately 1,000-fold higher compared to other cancers [3]. The compound's unique chemical structure and promising biological activity have made it an attractive target for synthetic organic chemistry, with multiple total syntheses reported [4].
Research has established that this compound functions as a potent and selective agonist of Transient Receptor Potential Cation Channels TRPC4 and TRPC5 [1] [2]. These channels are non-selective cation channels permeable to calcium, and their activation by this compound triggers calcium influx, membrane depolarization, and ultimately inhibition of tumor cell proliferation [1] [2]. While this compound itself demonstrates significant toxicity in rodent models that may limit its direct therapeutic development, it serves as a valuable chemical starting point for identifying novel modulators of TRP family channels and understanding the therapeutic potential of TRPC4/C5 modulation in oncology [1] [2].
The TRPC (Transient Receptor Potential Canonical) channel family represents the mammalian homologs most closely related to Drosophila TRP channels [5]. These channels are non-selective cation channels that demonstrate variable permeability ratios of calcium to sodium across different family members [5]. Structurally, TRPC channels typically possess 3-4 ankyrin repeats near the N-terminus and a TRP box motif containing the invariant EWKFAR sequence at the proximal C-terminus [5]. The TRPC subfamily includes seven members (TRPC1-7) that can co-assemble into homo- or heterotetrameric channel complexes [5]. In the mammalian brain, TRPC1, TRPC4, and TRPC5 predominate and are densely expressed in corticolimbic regions including the hippocampus, prefrontal cortex, and lateral septum [5].
TRPC channels can be activated through various mechanisms, primarily involving phospholipase C (PLC) stimulation, with some members also activated by diacylglycerol (DAG) [5]. Specific members demonstrate additional activation mechanisms: TRPC1 can be activated by membrane stretching and store depletion, while TRPC5 channels can be activated by extracellular reduced thioredoxin [5]. In cardiovascular contexts, TRPC1, TRPC3, and TRPC6 have been implicated in pathological remodeling processes, including cardiac hypertrophy and fibroblast formation [5].
Comprehensive mechanistic studies have demonstrated that this compound specifically agonizes TRPC4 and its close ortholog TRPC5 [1] [2]. The key evidence supporting this mechanism includes:
Table 1: Key Evidence Establishing this compound as a TRPC4/C5 Agonist
| Evidence Type | Experimental System | Key Findings | Citation |
|---|---|---|---|
| Genetic | siRNA knockdown & overexpression | TRPC4 expression necessary and sufficient for activity | [2] |
| Functional | Calcium imaging | Induces Ca²⁺ influx in TRPC4/C5-expressing cells | [1] [2] |
| Electrophysiological | Whole-cell patch clamp | Activates TRPC4-mediated currents blocked by ML204 | [1] [2] |
| Phenotypic | Cell proliferation assays | Growth inhibition correlated with TRPC4 expression | [1] [2] |
| Specificity | Channel selectivity panel | Weak activity against TRPA1, TRPV3/V4, TRPM8 | [1] |
Activation of TRPC4/C5 channels by this compound initiates multiple downstream signaling events that contribute to its anti-proliferative effects:
The following diagram illustrates the core signaling pathway through which this compound modulates TRPC4/C5 channels and induces downstream effects:
This compound TRPC4/C5 Activation Pathway
This compound demonstrates potent anti-proliferative activity against a subset of tumor cell lines across multiple lineages. Initial reports focused on its selective toxicity against renal cell carcinoma cells, but broader profiling across over 500 cancer cell lines revealed that sensitivity correlates strongly with TRPC4 expression levels rather than tissue of origin alone [1] [2]. The growth inhibitory effects manifest through multiple complementary mechanisms that collectively suppress tumor cell proliferation and viability.
The anti-proliferative activity of this compound can be blocked by co-treatment with ML204, a specific TRPC4/C5 inhibitor, confirming the central role of these channels in mediating the compound's effects [1] [2]. Additionally, the this compound-induced currents measured electrophysiologically are similarly blocked by ML204, establishing a direct link between channel activation and growth inhibition [1].
This compound induces multiple distinct cell death mechanisms in sensitive cancer cells, contributing to its potent cytotoxicity:
Beyond direct cell death induction, this compound impacts several other cellular processes that contribute to its anticancer activity:
Table 2: Comprehensive Cellular Effects of this compound in Renal Cancer Cells
| Effect Category | Specific Manifestation | Experimental Evidence | Time Course |
|---|---|---|---|
| Cell Death | Necrosis | Loss of membrane integrity, cellular swelling | Rapid (within hours) |
| Cell Death | Apoptosis | Annexin V positivity, DNA fragmentation | Delayed (≥24 hours) |
| Cell Death | Caspase-independent apoptosis | Lack of caspase activation, FLICA assay negative | Delayed (≥24 hours) |
| Cellular Processes | Autophagy induction | Increased autophagic vesicles, LC3B conversion | Intermediate |
| Cellular Processes | G2/M cell cycle arrest | Flow cytometry cell cycle analysis | 24-48 hours |
| Signaling | AKT/ERK inhibition | Western blot phosphorylation status | 2-6 hours |
| Signaling | ER stress induction | Microarray, qPCR, Western blot | 24 hours |
| Metabolic | Lipid metabolism disruption | Metabolomics, ceramide accumulation | 24-48 hours |
This compound demonstrates remarkable selectivity for renal cancer cells compared to other cancer types and normal cells. Initial NCI screening showed that the compound exhibited potent growth inhibition (GI50 = 10-87 nM) against most RCC cell lines with approximately 1,000-fold higher selectivity compared to other cancers [3]. Importantly, this compound showed no toxicity toward normal cells even at concentrations greater than 1 million-fold higher than the IC50 in sensitive cancer cells [6]. This exceptional therapeutic window makes this compound an attractive starting point for drug development, despite limitations with the natural product itself.
The selectivity of this compound appears to be mediated primarily by differential expression of TRPC4 channels across cell types, with sensitive cells expressing higher levels of this molecular target [1] [2]. This expression-based selectivity mechanism is supported by genetic experiments demonstrating that TRPC4 expression is both necessary and sufficient for this compound sensitivity [2]. Beyond renal cancers, this compound also shows activity against a small subset of other cancer cell lines that express TRPC4, suggesting potential applications beyond RCC [2] [6].
This compound is a guaiane sesquiterpene with a complex polycyclic structure that includes an oxygen-bridged ring system [4]. The compound's unique structural features and promising biological activity have attracted significant attention from the synthetic chemistry community, leading to the development of multiple synthetic routes [4] [3]. These synthetic approaches have employed various strategic reactions, including:
The successful laboratory synthesis of this compound is particularly important given that the natural source (Phyllanthus engleri) provides only limited quantities of the compound. Synthetic accessibility enables more extensive structure-activity relationship studies and the potential development of analogs with improved therapeutic properties.
Despite its promising anticancer activity and selectivity, this compound faces significant challenges for direct therapeutic development:
Due to these limitations, researchers have concluded that this compound itself is probably unsuitable for further drug development [1] [2]. However, it serves as a valuable chemical starting point for identifying novel modulators of TRP family channels and developing compounds with improved therapeutic indices [1].
Research on this compound has employed a diverse set of experimental approaches to characterize its mechanism of action and cellular effects:
Cell Proliferation/Viability Assays:
Calcium Influx Measurements:
Electrophysiology:
Cell Death Mechanism Analysis:
The following workflow diagram illustrates a typical experimental approach for evaluating this compound effects in cancer cell lines:
This compound Experimental Workflow
The connection between TRPC4 expression and this compound sensitivity was established through comprehensive gene expression analysis:
Key genetic experiments to validate TRPC4 as the molecular target:
siRNA Knockdown:
Inducible Expression Systems:
Table 3: Key Experimental Protocols for Studying this compound Mechanisms
| Method Category | Specific Protocol | Key Parameters | Application |
|---|---|---|---|
| Cell Viability | Cell Titer-Glo | 48h treatment, luminescence readout | Proliferation inhibition |
| Cell Viability | PrestoBlue | 24-48h treatment, FL 560/590nm | Metabolic activity |
| Calcium Signaling | Calcium-sensitive dyes | Fluo-4/Fura-2, fluorescence measurement | TRPC4/C5 activation |
| Electrophysiology | Whole-cell patch clamp | ML204 blockade | Channel activation |
| Genetic Manipulation | siRNA knockdown | 5nM siRNA, RNAiMAX transfection | TRPC4 necessity |
| Genetic Manipulation | Inducible expression | Doxycycline induction | TRPC4 sufficiency |
| Cell Death Analysis | Annexin V/PI staining | Flow cytometry | Apoptosis/necrosis |
| Cell Death Analysis | Caspase activity assays | FLICA, colorimetric substrates | Caspase involvement |
| Gene Expression | microarray/qPCR | Taqman probes, RNA isolation | TRPC4 correlation |
This compound represents a structurally unique natural product with potent and selective activity against renal cancer cells and other malignancies expressing TRPC4 channels. Its mechanism of action as a TRPC4/C5 channel agonist has been rigorously established through genetic, electrophysiological, and pharmacological approaches. The compound induces multiple cell death mechanisms, disrupts critical signaling pathways, and alters cellular metabolism, collectively contributing to its anti-proliferative effects.
While this compound itself demonstrates significant toxicity that limits its direct therapeutic application, it serves as a valuable chemical tool for understanding TRPC4/C5 biology and their roles in cancer pathophysiology. The synthetic accessibility of this compound provides opportunities for medicinal chemistry optimization to develop analogs with improved therapeutic indices. Future research directions should include:
The most well-defined mechanism of Englerin A is its potent and selective agonism of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/C5) cation channels [1] [2].
The following diagram illustrates this core signaling pathway.
Core pathway of this compound-induced cell death via TRPC4/C5 activation and calcium influx.
To understand the evidence for these mechanisms, here are the methodologies from key studies.
These assays determine the concentration at which EA inhibits cell growth.
The following diagram integrates these methodologies into a coherent experimental workflow for studying this compound.
A workflow of key experiments used to elucidate this compound's mechanisms of action.
The potency of this compound is demonstrated by its very low half-maximal growth inhibitory values (GI₅₀) against sensitive renal cancer cell lines.
| Renal Cancer Cell Line | Reported GI₅₀ (Nanomolar, nM) | Source / Context |
|---|---|---|
| Various RCC lines (NCI-60 panel) | 1 - 10 nM | Initial screening [4] |
| Various RCC lines (NCI-60 panel) | 10 - 87 nM | Initial screening [4] |
| UO-31 | ~11 nM | Synthetic EA confirmation [3] |
| A-498 | Highly sensitive (specific nM values not stated) | Used in multiple mechanistic studies [3] [4] [1] |
This compound's high potency and unique multi-mechanistic action make it a valuable pharmacological tool and a promising starting point for drug discovery [2]. Its ability to selectively target cancer cells overexpressing TRPC4/C5 provides a potential window for therapeutic intervention [2]. However, the compound itself has shown significant toxicity in rodent models, indicating that it may not be suitable for direct clinical development [1]. Future research is focused on:
Englerin A (EA) is a guaiane sesquiterpene originally isolated from the African plant Phyllanthus engleri. [1] It has captured significant interest in oncology research due to its potent and selective growth inhibitory activity against renal cancer cell lines, with GI₅₀ values in the nanomolar range (1-87 nM). [2] [1] This selectivity for RCC is notably high, reported to be approximately 1,000-fold compared to other cancers. [2] Clear cell RCC (cc-RCC) is one of the most common and treatment-resistant forms of kidney cancer, and current targeted therapies often face limitations with patient resistance. [2] [3] The potent cytotoxicity of this compound, combined with its unique ability to engage multiple cell death pathways, positions it as a compelling lead compound for developing novel RCC treatments and a valuable tool for uncovering targetable vulnerabilities in this cancer type. [2] [3]
This compound exerts its cytotoxic effects through a multi-faceted mechanism, involving immediate ion channel activation and diverse downstream cellular stress pathways.
A key mechanism identified for this compound is the agonism of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/C5) cation channels. [4] [5]
The following diagram illustrates this primary signaling mechanism and its direct consequences:
This compound activates TRPC4/C5 channels, triggering calcium influx and cell death.
This compound induces cytotoxicity through multiple, concurrent cell death pathways, moving beyond a single mechanism.
The interplay between these pathways and other key cellular processes is summarized below:
This compound induces multiple cell death pathways and cellular stresses.
Beyond direct cell death induction, this compound impacts several key oncogenic and metabolic pathways.
The potency of this compound has been quantified across various RCC and control cell lines, confirming its selectivity.
Table 1: Cytotoxicity Profile of this compound Across Cell Lines
| Cell Line | Cell Type | IC₅₀ / GI₅₀ | Key Findings and Experimental Context |
|---|---|---|---|
| A-498 | Human Renal Carcinoma | < 60 nM [3], ~100 nM [2] | Induces apoptosis, necrosis, autophagy, G2/M arrest [2] |
| UO-31 | Human Renal Carcinoma | Effective [1] | Induces necrotic cell death [1] |
| Various RCC (NCI-60) | Renal Cancer Panel | 10 - 87 nM [2] | Up to 1000-fold selectivity reported for RCC vs. other cancers [2] |
| SF-295 | Human Glioblastoma | Not significantly affected [1] | Demonstrates selectivity for RCC lineages [1] |
| RPTC | Normal Renal Proximal Tubule Cells | Not significantly affected [1] | Confirms cancer cell selectivity [1] |
To investigate this compound's mechanisms, standardized and reliable methodologies are required. Below are detailed protocols for key assays.
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on cancer cell growth.
Objective: To quantify and distinguish between apoptotic and necrotic cell populations.
Objective: To detect this compound-induced changes in intracellular calcium concentration.
Objective: To assess the effect of this compound on key protein expression and phosphorylation.
This compound is a powerful chemical tool that has revealed multiple targetable vulnerabilities in renal cell carcinoma, including TRPC4/C5 channel dependence, sensitivity to calcium overload, disrupted lipid metabolism, and ER stress. Its ability to induce multiple, concurrent cell death mechanisms makes it a compelling template for future drug design.
Future research should focus on:
| Mechanism | Key Experimental Findings | Cell Line Used | Reference |
|---|---|---|---|
| Apoptosis | Caspase-independent; DNA fragmentation; externalization of phosphatidylserine (Annexin V staining). | A498 | [1] [2] [3] |
| Necrosis | Rapid plasma membrane rupture; propidium iodide (PI) positivity; calcium influx; ROS production. | A498, UO-31 | [4] [5] |
| Autophagy | Increased autophagic vesicles (LC3-II formation); process inhibited by non-essential amino acids (NEAA). | A498 | [1] [2] [3] |
| Cell Cycle Arrest | Accumulation of cells in the G2 phase, indicating a block at the G2/M transition. | A498 | [1] [2] |
| Pathway / Kinase | Effect of Englerin A | Proposed Functional Consequence |
|---|---|---|
| AKT | Inhibits phosphorylation (activation) | Suppresses cell proliferation and survival signals [1] [2] |
| ERK | Inhibits phosphorylation (activation) | Suppresses cell proliferation and survival signals [1] [2] |
| AMPK | No significant effect on phosphorylation | Cellular energy sensing remains unaffected [1] [2] |
| Hsp27 | Induces hyperphosphorylation (via p38) | Contributes to cytotoxicity; novel site Ser65 identified [6] |
The following methodologies are compiled from the cited studies to provide a foundational overview of how the key mechanisms of this compound action are investigated.
The complex signaling network rewired by this compound in renal cancer cells, based on phosphoproteomic and biochemical findings, can be visualized as follows:
This compound triggers cell death via multiple interconnected pathways, including survival pathway inhibition, stress kinase activation, and direct cellular damage.
The 2025 structural study provided deep insight into how Englerin A binding translates to channel activation and how this process is modulated.
The following diagram illustrates the mechanism by which this compound binding leads to calcium-induced cell death in renal cancer cells.
> this compound activates TRPC4/5 channels, triggering a lethal influx of calcium into renal cancer cells.
The identification of this compound's binding site and function relied on several key experimental approaches. Here are the methodologies from critical studies.
Cryo-Electron Microscopy (cryo-EM) for Binding Site Identification: The precise binding site was resolved using cryo-EM. This involved purifying the human TRPC5 protein, forming a stable complex with this compound, and flash-freezing the sample. The structures were then determined at high resolutions of 2.5 and 2.6 Å, revealing the binding pocket between the pore helix and S5/S6 helices [1].
Calcium Imaging to Confirm Functional Activation: A standard method to demonstrate TRPC4/C5 activation is calcium imaging using dyes like Fura-2 AM or Fura Red.
Electrophysiology to Verify Direct Channel Activation: Patch-clamp recording provides direct evidence of channel opening.
While TRPC4/C5 are the primary targets, understanding this compound's complete profile is crucial for research.
Polypharmacology: this compound also exhibits affinity for other targets. It has been identified as a modulator of L-type voltage-gated calcium channels (Cav1.2), binding to the dihydropyridine site with a Ki of ~5.7 µM and acting as an antagonist in muscle cells [5]. This off-target activity must be considered when interpreting experimental results, especially at higher concentrations.
Tool Compounds for TRPC Research: The table below lists selective pharmacological inhibitors mentioned in the search results, which are useful for validating this compound's effects [6].
| Compound | Primary Target |
|---|---|
| ML204 | TRPC4/C5 inhibitor [2] [3] [6] |
| Pyr3 | TRPC3 inhibitor [7] [6] |
| AC1903 | TRPC5 inhibitor [6] |
| GSK2833503A | TRPC3/6 antagonist [6] |
Englerin A exerts its anti-cancer effects primarily by activating specific calcium channels, leading to a catastrophic overload of calcium in the cell.
The following diagram illustrates this core signaling pathway.
This compound triggers calcium overload and necrosis via TRPC4/C5 channel activation.
The potency of this compound is highly specific to certain cancer cell types, particularly renal cell carcinomas.
Table 1: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines [4] [1]
| Cell Line | Cancer Type | GI50 / EC50 Value |
|---|---|---|
| A-498 | Renal Cell Carcinoma | 1 - 11 nM |
| UO-31 | Renal Cell Carcinoma | 15 - 21 nM |
| RXF 393 | Renal Cell Carcinoma | 11 - 59 nM |
| ACHN | Renal Cell Carcinoma | 17 nM |
| SF-295 | Glioblastoma | > 10 µM |
| HEK293 | Embryonic Kidney (Normal) | No effect at 1 µM [4] |
Table 2: this compound Channel Activity and Binding Affinity [3] [1]
| Channel Type | Effect | Potency (EC50 / Kᵢ) |
|---|---|---|
| TRPC4 | Agonist / Activator | 11.2 nM [1] |
| TRPC5 | Agonist / Activator | 7.6 nM [1] |
| Cav1.2 (L-type) | Antagonist / Blocker | Kᵢ = 5.7 µM [3] |
The mechanism of this compound has been validated through genetic, pharmacological, and imaging experiments.
Table 3: Summary of Key Experimental Approaches
| Experimental Method | Key Finding | Protocol Summary |
|---|---|---|
| Genetic Knockdown (siRNA) | TRPC4 expression is necessary for this compound sensitivity [6] [2]. | TRPC4-specific siRNA transfected into A-498 cells prior to this compound exposure, resulting in significant resistance to the compound [2]. |
| Heterologous Expression | TRPC4 expression is sufficient to confer sensitivity [2]. | HEK293T cells (normally insensitive) were engineered to express TRPC4, making them susceptible to this compound-induced growth inhibition [2]. |
| Calcium Imaging | This compound evokes a rapid and sustained rise in intracellular Ca²⁺ [1]. | Sensitive cells loaded with Ca²⁺-sensitive dyes (e.g., Fura-2, Fluo-3). This compound addition causes a measurable fluorescence shift, indicating Ca²⁺ influx [4] [1]. |
| Pharmacological Block | This compound effects are reversed by TRPC4/C5 inhibitors [2]. | Pre-treatment with a selective TRPC4/C5 inhibitor (e.g., ML204) blocks both the calcium influx and the anti-proliferative effect of this compound [2]. |
The workflow for experimentally validating the mechanism is summarized below.
Experimental workflow to validate TRPC4 as the primary target of this compound.
The following table summarizes the key in vivo and ex vivo toxicity findings for Englerin A.
| Observation/Site of Toxicity | Reported Dose / Concentration | Model System (Species) | Key Findings / Proposed Mechanism |
|---|---|---|---|
| Lethal Toxicity [1] [2] | > 1 mg/kg (IV), 5 mg/kg (subcutaneous) | In vivo (Rat, Mouse) | Acute lethality; labored breathing observed [3] [4]. |
| Reduced Locomotor Activity [3] [4] | 2 mg/kg | In vivo (Mouse) | Transient reduction in activity for ~1 hour [3] [4]. |
| Pulmonary Toxicity (Lack of) [3] [4] | 50-100 nM | Ex vivo (Mouse, IPVML model) | No significant acute lung edema or changes in tidal volume at these concentrations [3] [4]. |
| TRPC4/C5-Mediated Toxicity [1] [2] | Lethal doses (e.g., 50 µg/kg IV in mice) | In vivo (Mouse), TRPC4/5 knockout studies | TRPC4 and TRPC5 ion channel activation identified as primary mechanism for adverse effects; double knock-out mice were fully protected [3] [1] [2]. |
| Rapid Degradation [3] [2] [4] | Half-life ~15 minutes | In vivo (Mouse, Rat serum) | Rapid hydrolysis to inactive Englerin B by serum esterases; not observed in human serum [3] [2] [4]. |
To help you evaluate or replicate these findings, here are the methodologies from key studies.
This protocol was used to test this compound and its analogues.
This model was used to bypass the rapid in vivo degradation of this compound.
Research has identified promising approaches to dissociate this compound's toxicity from its anti-cancer activity.
The diagram below illustrates the primary toxicity mechanism of this compound and the strategic approaches used to evaluate and overcome it.
Englerin A is a highly potent natural product first isolated from the African shrub Phyllanthus engleri that demonstrates remarkable selective cytotoxicity against renal cancer cells. This guaiane-type sesquiterpene has attracted significant interest in oncology drug discovery due to its unique mechanism of action and exceptional potency profile, with GI₅₀ values in the low nanomolar range against most renal cancer cell lines. The compound represents a promising chemical scaffold for developing novel therapeutics against renal cell carcinoma (RCC), a malignancy known for its resistance to conventional chemotherapy and radiotherapy. Research conducted by institutions including the Max Planck Institute and University of Leeds has revealed that this compound functions through calcium-mediated cytotoxicity by activating specific transient receptor potential canonical (TRPC) channels, particularly TRPC4 and TRPC5, in renal cancer cells.
This comprehensive technical review synthesizes current scientific knowledge on this compound, with particular emphasis on its:
The compelling selectivity profile of this compound, combined with its ability to induce multiple cell death mechanisms simultaneously, positions it as an exceptional lead compound for addressing the critical unmet medical need in renal cancer treatment, particularly for metastatic forms of the disease that currently lack effective therapeutic options.
Phyllanthus engleri, the source of this compound, is a shrub or small tree native to specific regions of Southern Africa, predominantly found in the dry savannahs of Tanzania, Zambia, Malawi, Zimbabwe, Mozambique, and South Africa [1] [2]. This species belongs to the Phyllanthaceae family (formerly classified under Euphorbiaceae) and is named after Professor Heinrich Gustav Adolf Engler (1844-1930), the former Director of the Royal Botanical Gardens in Berlin who initiated extensive botanical exploration in Africa [2]. The plant has a long history of use in traditional medicinal practices across its native range, with various parts employed therapeutically:
The systematic investigation of Phyllanthus engleri began with the screening of plant extracts by the National Cancer Institute (NCI) in search of novel anticancer agents [3]. In 2009, American scientists isolated more than 30 distinct compounds from the bark of the tree and evaluated their efficacy against cancer cells [1]. This phytochemical investigation led to the identification of a novel guaiane sesquiterpene compound, designated (-)-englerin A, which demonstrated exceptional potency and selectivity against renal cancer cell lines [4]. The discovery was particularly notable because this compound showed approximately 1,000-fold selectivity against most renal cancer cell lines compared to other cancer types, with GI₅₀ values ranging from 1-87 nM [4] [3].
This compound is classified as a guaiane-type sesquiterpene featuring a complex bicyclic structure with multiple oxygen-containing functional groups that contribute to its biological activity and physicochemical properties [4]. The compound's molecular architecture includes:
The structural complexity of this compound initially presented challenges for its procurement from natural sources, as Phyllanthus engleri has limited distribution and biomass. This limitation spurred significant efforts in total synthesis, which were successfully achieved in 2009 by the research group led by Mathias Christmann (now at Freie Universität Berlin) [1] [2]. A notable aspect of this synthetic approach was the use of nepetalactone—the primary constituent in the essential oil of catnip (Nepeta cataria)—as a renewable chiral starting material [1]. This synthetic strategy:
Extensive mechanistic studies have revealed that this compound exerts its selective cytotoxicity against renal cancer cells primarily through modulation of calcium homeostasis. Research conducted collaboratively by the Max Planck Institute of Molecular Physiology in Dortmund, Freie Universität Berlin, and the University of Leeds demonstrated that this compound specifically activates members of the transient receptor potential canonical (TRPC) channel family, particularly TRPC4 and TRPC5 [1] [2]. The mechanism involves:
The research team led by Professor David Beech at the University of Leeds School of Medicine discovered that this compound, in very small amounts, activates these specific proteins, triggering changes that ultimately kill the renal cancer cells [2]. Different renal cancer cells form varying numbers of these channels, and measurements showed that adding this compound causes the calcium concentration inside sensitive cells to rise so significantly that the cells die within minutes [1].
In addition to its primary effect on calcium homeostasis, this compound influences several key oncogenic signaling pathways that contribute to its antitumor efficacy:
Table 1: Key Molecular Targets of this compound in Renal Cancer Cells
| Target | Type | Effect of this compound | Functional Consequence |
|---|---|---|---|
| TRPC4 | Ion Channel | Activation | Increased Ca²⁺ influx, cell death |
| TRPC5 | Ion Channel | Activation | Increased Ca²⁺ influx, cell death |
| AKT | Kinase | Inhibition of phosphorylation | Reduced cell proliferation/survival |
| ERK | Kinase | Inhibition of phosphorylation | Reduced cell proliferation |
| PKCθ | Kinase | Activation (disputed) | Altered glucose metabolism |
| Cell Cycle | - | G2/M arrest | Reduced proliferation |
This compound induces multiple concurrent cell death modalities in renal cancer cells, contributing to its potent cytotoxic effects:
The dual activation of TRPC4 and TRPC5 channels by this compound represents a novel mechanism for selective cancer cell targeting, as these channels are overexpressed or dysregulated in certain renal cancer subtypes, creating a therapeutic window not available with conventional chemotherapeutic agents.
Standardized protocols for evaluating this compound cytotoxicity employ well-established cell viability assays:
Multiple complementary techniques are employed to characterize this compound-induced apoptosis:
Autophagy induction by this compound is evaluated through three complementary methods:
Table 2: Standard Experimental Conditions for this compound Bioassays
| Assay Type | Cell Line | This compound Concentration | Duration | Key Readouts |
|---|---|---|---|---|
| Viability | A498 | 50-100 nM | 24-48 hours | Fluorescence (560/590 nm) |
| Apoptosis | A498 | 100 nM | 18-46 hours | Annexin V/PI staining, DNA fragmentation |
| Autophagy | A498 | 100 nM | 24-48 hours | LC3B conversion, autophagic vesicles |
| Cell Cycle | A498 | 100 nM | 24 hours | PI staining, flow cytometry |
| Calcium Imaging | RCC lines | 10-100 nM | Minutes | Fluorescent calcium indicators |
The experimental workflow for investigating this compound mechanisms typically follows a sequential approach from initial screening to mechanistic studies, as illustrated below:
Figure 1: Experimental workflow for investigating this compound mechanisms of action
This compound demonstrates extraordinary potency and remarkable selectivity in preclinical models:
While this compound shows primary activity against renal cancer cell lines, research has identified activity against other cancer types:
Table 3: this compound Sensitivity Across Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) | Sensitivity |
|---|---|---|---|
| A498 | Renal carcinoma | 10-50 | High |
| 786-O | Renal carcinoma | 20-87 | High |
| UO-31 | Renal carcinoma | 15-75 | High |
| SN12C | Renal carcinoma | 25-80 | High |
| MCF-7 | Breast adenocarcinoma | >1000 | Low |
| SF-268 | CNS cancer | >1000 | Low |
| NCI-H460 | Non-small cell lung | >1000 | Low |
The unique properties of this compound present several promising therapeutic development opportunities:
Research institutions including the Max Planck Institute are collaborating with the Lead Discovery Center in Dortmund to advance this compound toward clinical application, bridging the gap between basic research and medicine [1].
Despite its promising profile, several scientific challenges must be addressed to advance this compound toward clinical application:
The molecular signaling pathways through which this compound exerts its effects involve a complex interplay between calcium signaling and multiple cell death mechanisms, as summarized below:
Figure 2: this compound signaling pathways and mechanisms of cell death
This compound represents a significant discovery in natural product-based cancer drug discovery, offering both a promising therapeutic lead for renal cell carcinoma and a valuable chemical tool for probing TRPC channel biology. Its exceptional selectivity profile, novel mechanism of action, and ability to engage multiple cell death pathways simultaneously distinguish it from conventional chemotherapeutic agents. The collaborative research efforts between academic institutions including the Max Planck Institute, University of Leeds, and Freie Universität Berlin have substantially advanced our understanding of this compound's unique biological properties.
Future research directions should focus on:
This compound is a highly oxygenated guaiane sesquiterpene natural product first isolated in 2009 from the Tanzanian plant Phyllanthus engleri [1]. This structurally complex molecule features a characteristic tricyclic 5-6-5 fused ring framework with an oxygen bridge and seven contiguous stereogenic centers, presenting a significant challenge for synthetic organic chemists [2] [3]. Beyond its intriguing molecular architecture, this compound has attracted substantial research interest due to its potent and selective cytotoxicity against renal cancer cell lines, particularly clear cell renal cell carcinoma (cc-RCC), which represents the most common form of kidney cancer and is notably refractory to conventional chemotherapy [1] [4]. The compound demonstrates remarkable potency, with effective concentrations in the nanomolar range against sensitive cancer cell lines, while showing minimal toxicity toward normal cells even at concentrations several orders of magnitude higher [4].
The biological activity profile of this compound has been the subject of extensive investigation, though its complete mechanism of action continues to be elucidated. Research indicates that this compound functions as a potent and selective agonist of TRPC4 and TRPC5 calcium channels [3]. Additionally, systems biology approaches have revealed that this compound profoundly alters lipid metabolism in sensitive cancer cells, generating significant levels of ceramides that contribute to its cytotoxic effects [4]. The compound also induces endoplasmic reticulum stress and triggers an acute inflammatory response, suggesting that renal cancer cells may be particularly vulnerable to these specific disruptions in cellular homeostasis [4]. The stereochemistry of this compound is essential for its biological activity, with the (-)-enantiomer demonstrating potent cytotoxicity while the (+)-enantiomer is inactive against the same cancer cells [3].
The complex molecular architecture of this compound has inspired numerous synthetic approaches from research groups worldwide, each developing innovative strategies to construct its challenging tricyclic framework. These synthetic efforts have yielded valuable insights into both the chemical reactivity of complex natural product scaffolds and the structure-activity relationships of this compound analogs. The major synthetic approaches can be broadly categorized by their key strategic bond-forming reactions and their application in constructing the characteristic guaiane sesquiterpene skeleton.
Table 1: Comparative Summary of Key this compound Synthetic Approaches
| Synthetic Strategy | Key Transformation | Steps (Total/Formal) | Overall Yield | Notable Features |
|---|---|---|---|---|
| Intermolecular [3+2] Cycloaddition | Platinum-containing carbonyl ylide cycloaddition | 14 steps | Not specified | Builds 8-oxabicyclo[3.2.1]octane core stereoselectively [5] |
| Relay Ene-Yne-Ene Metathesis | RRCM and transannular oxymercuriation | 10 steps (formal) | Not specified | Convergent approach from geraniol; builds hydroazulene framework [1] |
| Concergent Route (Chain et al.) | Unspecified key transformation | 8 steps | 20% | Shortest route; high efficiency [6] |
| Regio- and Diastereoselective [4+3] Cycloaddition | Formyl enol silyl ether and disubstituted furan cycloaddition | 10 steps (formal) | 4.8% | High stereocontrol in tricyclic core formation [7] |
The synthetic challenges presented by this compound's structure primarily revolve around the efficient construction of its tricyclic guaiane framework with correct relative and absolute stereochemistry at its seven contiguous stereocenters. Additionally, the installation of the oxygen bridge between C-6 and C-9 positions presents a significant regiochemical challenge that different synthetic approaches have addressed through various strategies [1] [7]. The convergence and efficiency of these synthetic routes have improved substantially since the first total synthesis, with later approaches significantly reducing step counts while improving overall yields, thereby facilitating the preparation of this compound analogs for structure-activity relationship studies [6].
Figure 1: Strategic approaches to this compound total synthesis, highlighting key methodologies and their relationships
The intermolecular [3+2] cycloaddition of platinum-containing carbonyl ylides represents an innovative approach to constructing the 8-oxabicyclo[3.2.1]octane core structure of this compound with high stereoselectivity [5]. This methodology enables efficient assembly of the oxygen-bridged bicyclic framework that constitutes a significant portion of the this compound tricyclic system.
Materials:
Procedure:
Characterization: The resulting cycloadduct should be characterized by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS. Key diagnostic signals in the ( ^1H ) NMR spectrum include the characteristic protons of the 8-oxabicyclo[3.2.1]octane framework between 4.0-5.5 ppm.
Safety Notes: All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Platinum catalysts may be expensive and should be handled with care to avoid inhalation or skin contact.
The relay ene-yne-ene metathesis approach provides a convergent route to the hydroazulene core of this compound, followed by transannular etherification to install the critical oxygen bridge [1]. This strategy efficiently converts linear substrates to the complex bicyclic guaiane skeleton with the appropriate stereochemistry.
Materials:
Part A: Relay Ring-Closing Metathesis
Part B: Transannular Oxymercuration
Characterization: The final tricyclic products should be characterized by comprehensive NMR analysis (( ^1H ), ( ^{13}C ), COSY, HSQC, HMBC) to verify the establishment of the this compound core skeleton and correct stereochemistry.
Safety Notes: Mercury compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate protective equipment. Proper disposal of mercury-containing waste is essential according to institutional guidelines.
Figure 2: Experimental workflow for the relay ring-closing metathesis and transannular etherification approach to this compound
The regio- and diastereoselective [4+3] cycloaddition between a formyl enol silyl ether and a disubstituted furan provides efficient access to the tricyclic core of this compound with control over stereochemistry [7]. This approach enables rapid assembly of the molecular framework from commercially available starting materials.
Materials:
Procedure:
Characterization: The [4+3] cycloadduct should be thoroughly characterized by NMR spectroscopy, with particular attention to the stereochemistry at the newly formed stereocenters. Comparison with literature data is essential to confirm the identity and stereochemical purity of the product.
Comprehensive NMR Analysis:
High-Resolution Mass Spectrometry (HRMS):
X-ray Crystallography:
HPLC/LC-MS Methods:
Specific Rotation:
The total synthesis of this compound represents a significant achievement in modern synthetic organic chemistry, showcasing innovative methodologies for constructing complex natural product architectures. The diverse synthetic approaches developed by various research groups have not only provided access to this biologically significant molecule but have also expanded the toolbox of synthetic methods available for complex molecule construction. The evolution of synthetic strategies from longer sequences to more concise routes (e.g., the 8-step synthesis by Chain and coworkers) demonstrates how creative retrosynthetic analysis can dramatically improve synthetic efficiency [6].
From a pharmaceutical development perspective, the synthetic access to this compound and its analogs has enabled preliminary structure-activity relationship studies, though comprehensive medicinal chemistry optimization has been limited by the synthetic challenges posed by this complex scaffold [1] [2]. Future directions in this compound research will likely focus on further simplifying the synthetic routes to enable more extensive analog preparation, as well as leveraging modern synthetic methodologies such as C-H activation and photocatalysis to streamline key transformations. Additionally, the integration of biologically informed design based on the growing understanding of this compound's mechanism of action – particularly its effects on lipid metabolism, ER stress induction, and calcium channel modulation – may guide the development of simplified analogs with improved pharmaceutical properties [4] [3].
The protocols and strategic approaches detailed in this application note provide a foundation for researchers to access this compound and related guaiane sesquiterpenes, facilitating further biological investigation of this promising natural product and its potential application as a lead compound for renal cancer therapeutics. As synthetic methodologies continue to advance and biological understanding deepens, the lessons learned from this compound synthesis will undoubtedly inform future efforts to tackle similarly complex natural products with therapeutic potential.
This compound is a guaiane sesquiterpene natural product first isolated from the Tanzanian plant Phyllanthus engleri that has attracted significant attention from the synthetic organic chemistry community due to its potent and selective growth inhibition activity against renal cancer cell lines [1] [2]. Its unique oxatricyclic scaffold combines a guaiane sesquiterpene skeleton with multiple oxygen-containing functional groups and stereocenters, presenting substantial synthetic challenges [3]. The compact polycyclic structure features a 5-7-3 ring system with multiple stereocenters and oxygen-containing functional groups including an ester moiety and an oxygen bridge that creates the complex polycyclic architecture [1]. The structural complexity combined with promising biological activity has made this compound an attractive target for total synthesis, with gold-catalyzed cycloadditions emerging as particularly efficient strategies for constructing its core framework [3] [4].
Gold-catalyzed cycloadditions have revolutionized synthetic approaches to complex natural products by enabling rapid assembly of molecular complexity from simple precursors [4]. The exceptional carbophilicity of gold catalysts allows them to selectively activate π-systems such as alkynes, allenes, and alkenes toward nucleophilic attack, generating reactive intermediates that participate in various cycloaddition pathways [5] [4]. The strong Lewis acidity of gold complexes, combined with their ability to stabilize cationic intermediates, enables transformations that are often difficult to achieve with other metals [4]. These features make gold catalysis particularly valuable for constructing the intricate ring systems found in this compound, as demonstrated by several innovative synthetic approaches developed in recent years [5] [6].
Gold-catalyzed cycloadditions typically begin with selective alkyne activation through coordination with the gold catalyst, which enhances the electrophilicity of the alkyne and facilitates nucleophilic attack [4]. This initial activation generates reactive zwitterionic intermediates that can undergo various cyclization pathways. A key advantage of gold catalysis is the ability to modulate catalyst properties through ligand design, which significantly influences reaction outcomes by affecting both steric and electronic parameters [5] [4]. The unique relativistic effects in gold, particularly the contraction of 6s and expansion of 5d orbitals, contribute to its exceptional carbophilic character and ability to activate π-systems without engaging in typical redox processes [4].
Several specialized intermediates feature prominently in gold-catalyzed approaches to this compound:
Several gold-catalyzed cycloaddition paradigms have been successfully applied to the synthesis of this compound and related natural products:
Table 1: Comparison of Gold-Catalyzed Cycloaddition Approaches Relevant to this compound Synthesis
| Cycloaddition Type | Key Intermediate | Catalyst System | Typical Yields | Structural Features Generated |
|---|---|---|---|---|
| [3+2] Cyclization | Carbonyl ylide | Rh₂(OAc)₄ (for comparison) | Moderate to high | Oxygen-bridged ring system of this compound [1] |
| [4+2] Cycloaddition | β-Aryl gold-carbene | (Me₂N)₃PAuNTf₂/AgNTf₂ | 72-95% | Polycarbocyclic frameworks [5] |
| Transannular [4+3] | Acetyloxyallene | NHC-Au(I) complexes | 72-82% | Multiple fused ring systems [6] |
| Diazo-Yne Cyclization | Vinyl gold carbene | JohnPhosAuNTf₂ | 84-90% | Functionalized polycycles [5] |
Table 2: Optimization Parameters for Gold-Catalyzed Cycloadditions in Natural Product Synthesis
| Parameter | Effect on Reaction Outcome | Optimal Conditions | Impact on this compound Synthesis |
|---|---|---|---|
| Ligand Electronic Properties | Electron-donating ligands enhance reactivity | (Me₂N)₃P, JohnPhos | Improved yield of polycyclic core [5] |
| Counter Anion | Affects catalyst stability and reactivity | NTf₂⁻, SbF₆⁻ | Enhanced reaction efficiency [5] |
| Solvent System | Influences intermediate stability | DCE, 1,2-DCE | Optimal for diazo-yne cyclizations [5] |
| Temperature | Balances reaction rate vs. selectivity | 25-40°C | Maintains stereocontrol in complex systems [5] |
| Substitution Pattern | Steric and electronic effects on rings | Electron-rich aryl groups | Improved yields in key cyclization [5] |
This procedure describes a gold-catalyzed cascade protocol for assembling polycarbocyclic frameworks relevant to this compound synthesis through a key β-aryl gold-carbene intermediate [5].
Materials and Equipment:
Step-by-Step Procedure:
Catalyst Preparation: In a glove box, combine (Me₂N)₃PAuCl (0.05 equiv) and AgNTf₂ (0.05 equiv) in a sealed vial. Add anhydrous DCE (0.1 M) and stir at 25°C for 15 minutes until the mixture becomes clear, indicating formation of the active cationic gold species.
Reaction Setup: Charge a Schlenk flask with the 1,3-dicarbonyl diazo compound 1a (1.0 equiv) and dissolve in anhydrous DCE (0.05 M relative to 1a). Add styrene (2.0 equiv) and seal the flask with a rubber septum.
Catalyst Addition: Under a positive flow of inert gas, transfer the pre-formed catalyst solution via syringe to the reaction mixture. Rinse the catalyst vial with additional DCE (2 × 1 mL) and transfer to the main reaction flask.
Reaction Monitoring: Stir the reaction at 25°C and monitor by TLC or LC-MS. The reaction typically completes within 2-6 hours.
Workup Procedure: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired polycyclic product.
Troubleshooting Notes:
This method enables construction of multiple fused ring systems through gold-catalyzed tandem 3,3-rearrangement and transannular cycloaddition, applicable to the oxabicyclic core of this compound [6].
Materials and Equipment:
Procedure:
Activation of Molecular Sieves: Flame-dry 4Å molecular sieves under vacuum and maintain under inert atmosphere.
Reaction Initiation: Weigh macrocyclic propargyl acetate 15a (1.0 equiv) into a Schlenk tube containing a stir bar. Add dried DCM (0.02 M) followed by activated 4Å molecular sieves (100 mg/mmol substrate).
Catalyst Addition: In a separate vial, combine NHC-gold complex (0.05 equiv) and AgSbF₆ (0.05 equiv) in DCM (1 mL). Stir for 10 minutes at 25°C then add to the main reaction mixture via cannula.
Reaction Conditions: Stir the reaction at 25°C under nitrogen atmosphere. Monitor by TLC (typically 3-12 hours for completion).
Isolation and Purification: Filter through a short pad of Celite to remove molecular sieves and catalyst residues. Concentrate under reduced pressure and purify by flash chromatography (silica gel, hexanes/EtOAc) to afford the tricyclic ketone product.
Key Applications:
Chromatographic Conditions:
Spectroscopic Characterization:
The strategic application of gold-catalyzed cycloadditions in this compound synthesis enables efficient disconnection of the complex oxatricyclic scaffold into simpler building blocks:
The following diagram illustrates the workflow for this compound synthesis featuring a gold-catalyzed cycloaddition as the key step:
Gold-catalyzed cycloadditions provide strategic advantages for generating this compound analogs for structure-activity relationship (SAR) studies:
Gold-catalyzed cycloadditions represent powerful transformations that have significantly advanced the synthesis of complex natural products like this compound. The exceptional functional group tolerance, mild reaction conditions, and high stereocontrol exhibited by gold catalysts make them particularly valuable for constructing the intricate molecular architecture of this compound [5] [6] [4]. The development of these methodologies has not only enabled more efficient total syntheses but also facilitated the preparation of structural analogs for biological evaluation.
Future developments in this field will likely focus on several key areas:
The integration of gold-catalyzed cycloadditions with other catalytic methods represents a promising direction for achieving even more efficient syntheses of this biologically significant natural product and related compounds. As these methodologies continue to mature, they will undoubtedly play an increasingly important role in medicinal chemistry and drug discovery efforts centered on this compound and its analogs.
Englerin A is a naturally occurring guaiane sesquiterpene that was first isolated in 2009 from the bark of the east African plant Phyllanthus engleri by scientists at the US National Cancer Institute [1] [2]. This compound has attracted significant attention in medicinal chemistry and oncology research due to its remarkable specificity and potent cytotoxicity against renal cancer cell lines, while demonstrating minimal effects on other cancer types and normal kidney cells [3]. The unique biological profile of this compound positions it as a promising lead compound for the development of targeted therapies against renal cell carcinoma (RCC), a malignancy that accounts for approximately 85% of all kidney cancers and often responds poorly to existing treatments [4] [3].
The therapeutic potential of this compound is particularly valuable for addressing advanced-stage renal cancers, where current standard treatments primarily involve surgical excision, with 5-year patient survival rates dropping from 70% to under 20% once the disease progresses to metastatic stages [3]. Historically, advanced renal cell carcinoma has been treated with immunomodulatory therapy using interferon-α or interleukin-2, with more recent approaches focusing on receptor tyrosine kinase inhibitors targeting VEGF or TGF-α signaling pathways [3]. However, these treatments are not universally effective and can produce significant side effects, creating an urgent need for more targeted and effective therapeutic options [2] [3].
The structural complexity of this compound, characterized by its guaiane sesquiterpene skeleton with multiple stereocenters and functional groups, has presented both challenges and opportunities for synthetic chemists and medicinal researchers [5]. Numerous research groups have developed innovative synthetic strategies to access this compound and its structural analogues, enabling detailed investigation of its structure-activity relationships (SAR) and biological mechanisms [6] [5]. This document provides a comprehensive compilation of the current knowledge on this compound analogues, with detailed protocols for their synthesis, evaluation, and mechanism-of-action studies to support ongoing drug discovery efforts in the field of renal cancer therapeutics.
The this compound molecule features a complex oxatricyclic guaiane skeleton with multiple stereocenters that are essential for its biological activity [5]. The core structure consists of a 7-membered ring fused to bicyclic components containing an oxygen bridge, which creates significant synthetic challenges but also provides multiple sites for structural modification [7] [5]. Early structure-activity relationship studies revealed that the conformationally rigidified trans-olefin between C8 and C9 serves as an essential structural element for maintaining potent biological activity against renal cancer cells [6]. Additionally, the glycolate moiety at the C1 position has been identified as particularly sensitive to modifications, with even minor alterations at this site frequently resulting in substantial losses of potency [6].
The bridgehead substituents and their stereochemistry play crucial roles in target engagement and selectivity. Modifications at the bridgehead position have demonstrated significant effects on TRPC4 channel activity and overall toxicity profiles, suggesting that this region could be optimized to improve therapeutic windows [6]. The isopropyl group at the C10 position has been successfully modified to include cyclohexyl, phenyl, and cyclopropyl moieties, with some of these analogues maintaining or even enhancing selectivity against renal cancer cell lines [4]. These findings indicate that while certain regions of the molecule are highly sensitive to modification, others offer opportunities for strategic alterations that can improve drug-like properties while maintaining anticancer efficacy.
Table 1: Key Structural Modifications of this compound and Their Biological Effects
| Modification Site | Structural Alteration | Biological Effect | Potency (GI₅₀ range) |
|---|---|---|---|
| C4-C5 ring | Introduction of double bond | Enhanced activity against renal cancer | 1-87 nM [1] |
| C10 isopropyl group | Substitution with cyclohexyl, phenyl, cyclopropyl | Maintained selectivity with modified potency | Varies by substituent [4] |
| Glycolate moiety (C1) | Ester modifications | Significant reduction in activity | >1000 nM [6] |
| Bridgehead positions | Various substituents | Reduced TRPC4 activity and intravenous toxicity | Maintained growth inhibition [6] |
| Trans-olefin (C8-C9) | Saturation or configuration change | Complete loss of bioactivity | Inactive [6] |
Research by Echavarren and colleagues led to the significant discovery that analogues with unsaturation between C4 and C5 demonstrated enhanced activity against renal cancer cells compared to the natural product [4] [1]. This finding prompted the development of a second-generation library of compounds maintaining the C4-C5 unsaturation, which revealed interesting selectivity profiles and very good growth inhibition potency in specific renal cancer cell lines [1] [2]. The discovery of these simplified yet potent analogues represents a major advancement in the this compound field, as they maintain the desirable biological activity while potentially offering improved synthetic accessibility and drug-like properties compared to the highly complex natural product.
Table 2: Representative this compound Analogues and Their Anticancer Profiles
| Compound | Structural Features | Renal Cancer Cell Line Activity | Selectivity Profile |
|---|---|---|---|
| This compound (natural) | Fully saturated C4-C5, native isopropyl | GI₅₀: 11-87 nM [3] | 1000-fold selective for renal cancer [3] |
| EA-C4-C5-unsaturated | Double bond between C4-C5 | Enhanced potency in some cell lines [1] | Improved selectivity in certain analogues |
| EA-cyclohexyl | Cyclohexyl substituent at C10 | Maintained growth inhibition [4] | High selectivity in renal cancer lines |
| EA-cyclopropyl | Cyclopropyl substituent at C10 | Maintained growth inhibition [4] | High selectivity in renal cancer lines |
| EA-phenyl | Phenyl substituent at C10 | Maintained growth inhibition [4] | High selectivity in renal cancer lines |
The synthesis of this compound and its analogues has been accomplished through several innovative approaches, with the gold-catalyzed cycloaddition developed by Echavarren's group representing one of the most efficient and scalable methods [1] [2]. This protocol begins with commercially available and inexpensive geraniol as the starting material and proceeds through a carefully optimized sequence of transformations to construct the complex oxatricyclic core of this compound [2]. The key gold-catalyzed cycloaddition step enables the stereoselective formation of the challenging molecular architecture and has been successfully scaled up to multigram quantities, providing practical access to sufficient material for comprehensive SAR studies and biological evaluation [1] [2].
Step-by-step procedure for gold-catalyzed synthesis:
Preparation of enyne precursor: Dissolve geraniol (1.0 equiv) in anhydrous dichloromethane (0.1 M concentration) under nitrogen atmosphere. Add sequentially 2,2-dimethoxypropane (1.5 equiv) and pyridinium p-toluenesulfonate (0.1 equiv). Stir at room temperature for 3 hours until complete acetal formation is confirmed by TLC. Quench the reaction with saturated aqueous NaHCO₃ solution, extract with dichloromethane (3 × 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the acetal intermediate.
Gold-catalyzed cyclization: Dissolve the acetal intermediate (1.0 equiv) in anhydrous 1,2-dichloroethane (0.05 M concentration). Add (triphenylphosphine)gold(I) hexafluoroantimoniate (0.05 equiv) in one portion under nitrogen atmosphere. Heat the reaction mixture at 60°C for 2 hours, monitoring by TLC until complete conversion is observed. Cool the reaction mixture to room temperature, filter through a short pad of Celite, and concentrate under reduced pressure to obtain the cyclized product.
Functional group manipulations: The cyclized intermediate undergoes sequential transformations including oxidation, reduction, and esterification to install the necessary functional groups. Specific conditions should be optimized for each analogue series, with particular attention to the stereoselectivity of each transformation.
Purification and characterization: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient elution). Characterize the final compounds using ¹H NMR, ¹³C NMR, HRMS, and determine optical rotation to confirm stereochemical purity [1] [2].
For laboratories without specialized gold catalysis expertise, an alternative synthetic approach developed by Christmann and colleagues provides a more conventional route to this compound analogues [8] [9]. This method utilizes a Rh-catalyzed [4 + 3] cycloaddition as the key step to construct the seven-membered ring system and has been successfully employed for the large-scale synthesis of this compound and subsequent structure-activity relationship studies [9].
The evaluation of this compound analogues against renal cancer cell lines follows standardized protocols established by the National Cancer Institute, with particular emphasis on the renal cancer cell panel that includes A-498, UO-31, and other RCC-derived lines [3]. The following protocol details the XTT assay methodology for assessing compound efficacy:
Materials and Reagents:
Procedure:
Cell preparation: Culture renal cancer cells in complete growth medium (RPMI-1640 supplemented with 10% FBS, 1% NEAA, and 1% PenStrep) at 37°C in a 5% CO₂ humidified atmosphere. Harvest cells during logarithmic growth phase using trypsin-EDTA, centrifuge at 200 × g for 5 minutes, and resuspend in assay medium (RPMI without phenol red, without antibiotics, supplemented with 10% FBS and 2mM L-glutamine).
Cell plating: Seed cells in 96-well plates at a density of 5,000 cells per well in 90 μL of assay medium. Allow cells to adhere for 60 minutes under standard culture conditions.
Compound treatment: Prepare working solutions of this compound analogues by serial dilution in assay medium, ensuring that the final DMSO concentration does not exceed 0.1%. Add 10 μL of compound working solution to each well to achieve the desired final concentration (typically ranging from 1 nM to 10 μM). Include DMSO-only controls (0.1% final concentration) and blank wells containing medium without cells.
Incubation and development: Incubate plates for 48 hours under standard culture conditions. After incubation, add 50 μL of XTT labeling mixture (prepared according to manufacturer's instructions) to each well. Incubate for an additional 2-4 hours to allow formazan dye formation.
Measurement and analysis: Measure absorbance at 450 nm with a reference wavelength of 650 nm using a microplate reader. Calculate percentage viability relative to DMSO-treated controls. Determine GI₅₀ values (concentration causing 50% growth inhibition) using appropriate curve-fitting software with at least three independent experiments, each performed in triplicate [3].
To investigate the mechanism of cell death induced by this compound analogues, the following Annexin V/propidium iodide (PI) staining protocol should be implemented:
Procedure:
This compound exerts its selective anticancer effects through a multi-faceted mechanism that primarily involves induction of necrotic cell death specifically in renal cancer cells while sparing normal kidney cells [3]. Research by Sulzmaier and colleagues demonstrated that this compound treatment triggers rapid calcium influx into the cytoplasm of sensitive renal cancer cells, followed by production of reactive oxygen species (ROS) that ultimately lead to necrotic cell death [3]. This mechanism is distinct from classical apoptotic pathways, as this compound-induced cell death occurs without characteristic apoptotic markers such as caspase-3 activation or PARP cleavage, and is not inhibited by broad-spectrum caspase inhibitors [3].
More recent studies have identified Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC4 and TRPC5, as potential molecular targets of this compound [6]. These calcium-permeable cation channels are overexpressed in certain renal cancers and appear to play a role in the compound's mechanism of action. Structure-activity relationship studies have revealed that modifications at the bridgehead position of this compound can reduce TRPC4 activity and intravenous toxicity while maintaining cell growth inhibition, suggesting potential pathways for optimizing the therapeutic window of this compound-based therapeutics [6].
The following flowchart illustrates the mechanism of action of this compound in renal cancer cells, based on current research findings:
Figure 1: this compound triggers a cascade of cellular events in renal cancer cells, beginning with TRPC4/5 channel activation, leading to calcium influx, ROS production, and ultimately necrotic cell death with notable selectivity for renal cancer cells over normal kidney cells.
The pathway illustrated above represents the current understanding of this compound's mechanism, though ongoing research continues to refine this model. The selective cytotoxicity of this compound toward renal cancer cells while sparing normal kidney cells represents a particularly valuable therapeutic property, potentially resulting from differential expression of TRPC channels or other components of this signaling pathway in malignant versus normal renal tissues [3]. This selectivity profile offers the promise of developing targeted therapies with reduced side effects compared to conventional chemotherapeutic agents.
When conducting structure-activity relationship studies on this compound analogues, researchers should prioritize systematic structural modifications to establish clear correlations between chemical changes and biological effects [10]. The following strategic approach is recommended:
Implement single modifications rather than multiple simultaneous changes to enable unambiguous interpretation of biological results [10]. When multiple alterations are introduced in one analogue, it becomes impossible to determine which structural change accounts for observed changes in activity.
Focus on probing key functional groups including the glycolate moiety, bridgehead positions, and the C4-C5 ring junction, as these regions have demonstrated high sensitivity to modification [6]. Systematic variation of substituents at the C10 position (originally an isopropyl group) has proven particularly fruitful for maintaining potency while exploring diverse physicochemical properties [4].
Maintain the conformationally rigidified trans-olefin between C8 and C9, as this structural element has been identified as essential for bioactivity across multiple studies [6]. Attempts to saturate or alter the configuration of this olefin typically result in complete loss of activity.
Explore unsaturation between C4 and C5 as this modification has yielded analogues with enhanced activity against renal cancer cells in multiple studies [4] [1]. This strategic modification represents one of the most significant findings in this compound analogue research to date.
For teams engaged in this compound analogue optimization, a balanced approach that respects the core structural requirements while exploring permissible modifications is essential for success. The synthetic routes developed by Echavarren (gold-catalyzed cycloaddition) and Christmann (alternative approaches) both provide viable platforms for accessing diverse analogue series, with the former offering advantages in scalability and the latter potentially providing more flexibility for certain structural variations [1] [8] [2].
Several common challenges may arise during this compound analogue synthesis and evaluation:
Low potency in C4-C5 saturated analogues: If newly synthesized analogues demonstrate reduced activity compared to literature values, consider introducing unsaturation between C4 and C5, as this modification has consistently enhanced potency across multiple analogue series [1].
Synthetic challenges in gold-catalyzed cyclization: If the key cyclization step proceeds with low yield or poor stereoselectivity, carefully optimize the catalyst loading (typically 0.05 equiv), reaction concentration (0.05 M in 1,2-dichloroethane), and temperature (60°C). Ensure strict exclusion of moisture and oxygen from the reaction system.
Lack of selectivity in biological assays: If compounds show unacceptable cytotoxicity against non-renal cell lines or normal kidney cells, focus modifications on the bridgehead positions and isopropyl substituent, as these regions have shown potential for tuning selectivity while maintaining potency [6].
Poor solubility or formulation properties: Address physicochemical limitations through strategic modification of the C10 substituent (cyclohexyl, phenyl, or cyclopropyl groups instead of isopropyl) or through prodrug approaches targeting the glycolate moiety, though care must be taken to preserve the essential hydrogen-bonding capacity of this group [4] [6].
The structure-activity relationship studies of this compound analogues have yielded significant insights into the structural requirements for maintaining potent and selective anticancer activity against renal cell carcinoma. The discovery that C4-C5 unsaturated analogues demonstrate enhanced potency compared to the natural product represents a major advancement in the field, offering opportunities for developing simplified yet highly active therapeutic candidates [4] [1]. Furthermore, the ability to modify the C10 isopropyl group with various substituents while maintaining biological activity provides valuable flexibility for optimizing drug-like properties and addressing potential metabolic limitations [4].
Future research directions should focus on further elucidating the precise molecular target(s) of this compound, optimizing analogues with improved pharmacokinetic profiles and reduced intravenous toxicity, and exploring potential combination therapies with existing renal cancer treatments [6] [3]. The continued integration of synthetic chemistry, biological evaluation, and mechanistic studies will be essential for advancing this compound-based compounds through the drug development pipeline. With their unique mechanism of action and remarkable selectivity for renal cancer cells, this compound analogues represent a promising class of investigational therapeutics that may ultimately address significant unmet needs in the treatment of renal cell carcinoma.
The discovery of Englerin A as a potent and selective activator of TRPC4 and TRPC5 channels represents a significant advancement in the field of ion channel research and cancer biology. TRPC4 and TRPC5 are calcium-permeable non-selective cation channels belonging to the transient receptor potential canonical (TRPC) family, which form homo- or heterotetrameric complexes that mediate various cellular responses to external stimuli [1] [2]. These channels are implicated in diverse physiological processes including neuronal signaling, smooth muscle contraction, and cellular proliferation [3] [2]. This compound, a structurally unique guaiane sesquiterpene originally isolated from the plant Phyllanthus engleri, has attracted considerable scientific interest due to its remarkable potency and selectivity profile against renal cancer cell lines and other malignancies expressing TRPC4/5 channels [1] [4] [5].
The significance of this compound as a research tool and potential therapeutic lead stems from its ability to directly activate TRPC4 and TRPC5 channels at nanomolar concentrations, inducing rapid calcium influx that leads to selective cell death in sensitive cancer models [1] [6]. Unlike other TRPC modulators that act indirectly through G-protein coupled receptors (GPCRs) or phospholipase C (PLC) pathways, this compound appears to interact with a high-affinity extracellular binding site on these channels, making it a valuable molecular probe for investigating TRPC4/5 structure-function relationships and downstream signaling consequences [1] [6]. These application notes provide detailed methodologies for utilizing this compound to activate TRPC4/TRPC5 channels in various experimental systems, along with essential controls and validation approaches required for rigorous research applications.
The pharmacological characterization of this compound reveals exceptional potency and selectivity for TRPC4 and TRPC5 channels. Understanding these quantitative parameters is essential for designing appropriate experiments and interpreting results accurately. The following tables summarize key activity, selectivity, and chemical properties of this compound based on published research findings.
Table 1: Activity Profile of this compound on TRPC Channels
| Parameter | TRPC4 | TRPC5 | TRPC1/4 Heteromer | Experimental System |
|---|---|---|---|---|
| EC₅₀ for Ca²⁺ influx | 11.2 nM | 7.6 nM | ~10 nM | HEK293 cells overexpressing channels [1] |
| EC₅₀ for current activation | 11.2 nM | 7.6 nM | Not reported | Whole-cell patch clamp [1] |
| Maximum efficacy | Sustained Ca²⁺ elevation | Sustained Ca²⁺ elevation | Sustained Ca²⁺ elevation | Calcium imaging [1] |
| Onset of action | <1 minute | <1 minute | <1 minute | Calcium imaging [1] |
| Stereospecificity | Active (-)-enantiomer | Active (-)-enantiomer | Active (-)-enantiomer | Comparison with (+)-enantiomer [1] |
Table 2: Selectivity Profile and Chemical Properties of this compound
| Property | Characteristics | Experimental Context |
|---|---|---|
| TRPC4/5 selectivity | >100-fold selective over TRPC3, TRPC6, TRPV3, TRPV4, TRPM2, TRPM8 | Calcium influx assays in transfected HEK293 cells [1] [5] |
| Other TRP channels | Weak inhibition of TRPA1, TRPV3/V4, TRPM8 at higher concentrations | Selectivity screening [5] |
| PKCθ engagement | Activates at much higher concentrations (μM range) than those affecting TRPC4/5 | Biochemical kinase assays [1] [4] |
| Chemical structure | Guaiane sesquiterpene with complex polycyclic oxygenated framework | Natural product isolation and synthesis [7] |
| Solubility | DMSO soluble, requires aqueous dilution for cellular applications | Standard laboratory practice [1] [4] |
| Stability | Stable in DMSO stock solutions at -20°C for extended periods | Experimental observations [4] |
The quantitative data presented in these tables highlight this compound's exceptional potency and selectivity for TRPC4 and TRPC5 channels, with half-maximal effective concentrations in the low nanomolar range. This specificity makes it superior to previously available TRPC4/5 activators, which typically exhibited lower potency and less clearly defined mechanisms of action [1]. Researchers should note that the stereochemical configuration of this compound is critical for its activity, with the naturally occurring (-)-enantiomer demonstrating potent effects while the synthetic (+)-enantiomer is inactive even at micromolar concentrations [1]. This underscores the importance of verifying enantiomeric purity when sourcing or synthesizing this compound for experimental use.
Calcium imaging represents the most accessible and widely implemented method for detecting TRPC4/TRPC5 channel activation by this compound. This technique allows real-time monitoring of intracellular calcium levels in response to channel activation, providing both quantitative and kinetic information about this compound effects.
Cell preparation and plating:
Dye loading and incubation:
Baseline measurement and this compound application:
Specificity controls:
The expected result from successful TRPC4/TRPC5 activation is a rapid increase in intracellular calcium concentration within seconds to minutes of this compound application, with sustained elevation typically observed at effective concentrations [1]. This response should be abolished or significantly attenuated in calcium-free conditions or when channels are blocked with specific inhibitors like ML204, confirming the mechanism involves calcium influx through TRPC4/TRPC5 channels rather than release from intracellular stores.
Electrophysiological approaches provide the most direct evidence for this compound-induced activation of TRPC4 and TRPC5 channels, allowing precise characterization of ion conductance properties, current-voltage relationships, and channel kinetics.
Solution preparation:
Recording procedure:
Key observations:
To demonstrate direct binding of this compound to TRPC4/TRPC5 channels rather than action through intracellular signaling mechanisms, outside-out patch clamp recordings can be performed:
This approach provides compelling evidence for direct channel activation rather than action through intracellular second messengers or G-protein coupled pathways. The finding that this compound activates TRPC4 channels in excised patches even with inhibited G-protein signaling strongly supports a direct interaction with the channel or closely associated proteins [1].
The following diagram illustrates the experimental workflow and key findings from electrophysiological characterization of this compound-activated TRPC4/5 channels:
Figure 1: Experimental workflow for electrophysiological characterization of this compound-activated TRPC4/5 channels, highlighting key observations that confirm direct channel activation.
Beyond mechanistic studies in overexpression systems, validating this compound-induced TRPC4/TRPC5 activation in biologically relevant contexts is essential, particularly for cancer research applications where these channels show promise as therapeutic targets.
siRNA-mediated knockdown:
Heterologous expression:
Viability assays:
Mechanistic studies:
The following diagram illustrates the signaling pathways and cellular consequences downstream of this compound-induced TRPC4/TRPC5 activation:
Figure 2: Signaling pathways and cellular consequences downstream of this compound-induced TRPC4/TRPC5 activation, showing multiple converging mechanisms leading to selective cell death in sensitive cancer models.
The experimental protocols outlined in this document provide a comprehensive framework for investigating TRPC4 and TRPC5 channel activation using this compound. The integrated workflow begins with calcium imaging to rapidly assess functional responses, proceeds to electrophysiological characterization for mechanistic insights, and culminates in biological validation using genetic and pharmacological approaches. This multi-modal strategy ensures rigorous evaluation of this compound effects on TRPC4/TRPC5 channels across different experimental contexts.
The research applications of this compound extend beyond basic channel characterization to include:
Researchers should note that while this compound itself shows promising anti-cancer properties in preclinical models, its significant toxicity in rodent studies near efficacious doses may limit direct therapeutic development [5]. However, as a research tool and chemical starting point, this compound remains an exceptional resource for exploring TRPC4/5 biology and developing novel channel modulators with potential clinical applications.
Englerin A is a natural product isolated from the plant Phyllanthus engleri that demonstrates potent and selective cytotoxicity against renal cell carcinoma and other tumor cell lines [1] [2]. Its biological activity is primarily mediated through its potent agonism of specific calcium-permeable ion channels, leading to a massive and dysregulated influx of calcium into the cell [1] [3] [4]. This sustained increase in intracellular calcium concentration (([Ca^{2+}]_i)) triggers a cascade of events, including the production of reactive oxygen species and ultimately, necrotic cell death in susceptible cancer cells [2]. These application notes provide detailed methodologies for quantifying this compound-induced calcium flux, a critical technique for investigating its mechanism of action, conducting structure-activity relationship studies, and screening for potential antagonists.
This compound induces calcium influx by directly targeting and activating specific cation channels on the plasma membrane. Research has identified two primary targets:
The following diagram illustrates the core signaling pathway through which this compound triggers calcium influx, based on findings from multiple studies [1] [3] [2]:
This section details a fluorescence-based protocol using a microplate reader, which is widely applicable for high-throughput screening, and provides alternatives for different experimental needs.
This protocol is adapted from methods used in primary neuronal cultures and cancer cell lines [5] [2].
Workflow Overview:
Detailed Procedure:
3.1.1. Cell Preparation and Plating
3.1.2. Dye Loading
3.1.3. Instrument Setup and Data Acquisition
3.1.4. Data Analysis
| Method | Principle | Key Features | Best Suited For |
|---|---|---|---|
| Bioluminometric Aequorin Assay [6] | Apoaequorin + coelenterazine form a complex that emits light upon Ca²⁺ binding. | Higher sensitivity than fluorescence; lower background; compartment-specific targeting possible. | Very low signal cells; high-throughput primary screening. |
| Ratiometric Imaging (e.g., Fura-2) [3] [6] | Dual-excitation dye; emission intensity ratio changes with [Ca²⁺]ᵢ. | Minimizes artifacts from dye loading, cell thickness, and photobleaching. | Single-cell analysis; detailed kinetic studies in complex cellular models. |
| Flow Cytometry (e.g., Fluo-3 AM) [2] | Cells in suspension are analyzed for fluorescence. | Provides single-cell resolution in a heterogeneous population. | Confirming uniform response across a cell population; sorting responsive cells. |
Successful execution of the assay requires optimization of key parameters.
Table 1: Key Parameters for FlexStation Calcium Flux Assay [5]
| Parameter | Recommended Setting | Notes / Alternative Options |
|---|---|---|
| Read Mode | Fluorescence (Bottom Read) | For aequorin, use Luminescence mode [6]. |
| Wavelengths (Ex/Em) | 490 nm / 525 nm | Standard for Fluo-8, Fluo-4, Cal-520. For Fura-2 (rationetric), use 340/380 nm ex & 510 nm em [3]. |
| PMT Gain | Medium | Adjust to avoid signal saturation. |
| Read Interval | 1.5 - 2 seconds | Balances temporal resolution with total run time. |
| Total Run Time | ~30 minutes (1900 sec) | Sufficient to capture baseline, agonist, and antagonist effects. |
| Baseline Read | 300 seconds (5 min) | Establish a stable pre-stimulation fluorescence. |
| Compound Addition 1 | 20 µL at 300 sec (this compound) | Final concentration typically 1 µM - 10 µM [2]. |
| Compound Addition 2 | 20 µL at 800 sec (Antagonist/Blocker) | e.g., ML204 (TRPC4/C5 inhibitor) [1] or Ketamine [5]. |
Table 2: Data Analysis Outputs from Peak Pro Algorithms [5]
| Peak Attribute | Description | Biological Interpretation |
|---|---|---|
| Peak Amplitude | The maximum fluorescence intensity of a peak. | Reflects the magnitude of calcium influx per activation event. |
| Peak Frequency | Number of transient peaks per unit time. | Indicates the oscillatory nature of the calcium signal. |
| Total AUC | The integrated area under the entire fluorescence curve. | Represents the total calcium load over the assay duration. |
| Peak Rise Time | Time taken for a peak to go from baseline to maximum. | Kinetics of channel opening and initial influx. |
| Peak Decay Time | Time taken for the signal to return to baseline. | Reflects the efficiency of calcium clearance/buffering systems. |
The this compound calcium influx assay is a powerful tool for:
This compound is a naturally occurring guainolide sesquiterpene compound initially isolated from the plant Englerina woodfordioides that has emerged as a potent and selective activator of Transient Receptor Potential Canonical 4 and 5 (TRPC4/C5) channels. These non-selective cation channels play critical roles in calcium homeostasis, neuronal excitability, and various physiological processes, making them attractive targets for pharmacological intervention. This compound's unique mechanism of action involves binding to specific domains on TRPC4/C5 channels, inducing channel opening and subsequent calcium influx, which has made it an invaluable research tool for probing the structure-function relationships of these channels.
The significance of this compound extends beyond basic channel pharmacology to potential therapeutic applications, particularly in cancer research, where it has demonstrated selective cytotoxicity against renal cancer cell lines by inducing calcium overload and cell death. However, the compound's research utility is tempered by its complex synthesis and potential off-target effects at higher concentrations, necessitating careful experimental design. The whole-cell patch clamp technique provides the gold-standard approach for characterizing this compound's effects on ion channels with high temporal resolution and precision, allowing researchers to quantify its effects on current amplitude, kinetics, and voltage-dependence of TRPC channels in various cellular systems.
The foundation of successful this compound experiments lies in the meticulous preparation of solutions and equipment configuration. The patch clamp setup must include a vibration isolation table, microscope, amplifier, digitizer, and micromanipulators housed in a Faraday cage to minimize electrical interference. The internal (pipette) and external (bath) solutions must be carefully formulated to isolate TRPC-mediated currents while minimizing contributions from other ion channels. For TRPC4/C5 studies, the internal solution typically consists of cesium-based salts to block potassium currents, with added ATP and GTP to maintain cellular processes, while the external solution contains specific ion concentrations to optimize TRPC channel activity and may include pharmacological blockers to isolate currents of interest.
Cell preparation is critical for successful whole-cell recordings. For studies of recombinant TRPC channels, use HEK293, CHO, or other mammalian cell lines transfected with TRPC4 or TRPC5 plasmids. For native currents, primary cultures of endothelial cells, neurons, or relevant cancer cell lines may be employed. Cells should be plated at low density on glass coverslips coated with poly-D-lysine or other appropriate matrix to ensure firm attachment and optimal visualization. On the day of recording, transfer a coverslip to the recording chamber and continuously perfuse with external solution at 1-2 mL/min using a gravity-fed perfusion system, which allows for rapid solution exchange during this compound application.
The patch pipette fabrication requires careful attention to detail. Pull borosilicate glass capillaries to tip resistances of 2-5 MΩ when filled with internal solution, then heat-polish to create a smooth tip surface. After filling with internal solution, ensure no air bubbles are present at the tip. Approach the cell membrane with positive pressure applied to the pipette (20-30 cm H₂O) to prevent contamination. Upon contact, rapidly release pressure and apply gentle suction to form a gigaohm seal (>1 GΩ), which is essential for high-quality recordings. After seal formation, compensate for pipette capacitance, then rupture the membrane patch with additional brief suction or a zap pulse to achieve whole-cell configuration [1] [2].
Table: Quality Control Parameters for Whole-Cell Patch Clamp Recordings
| Parameter | Acceptable Range | Importance |
|---|---|---|
| Seal Resistance | >1 GΩ (gigaseal) | Prevents current leakage and ensures signal fidelity |
| Access Resistance | <20 MΩ, <10% change during experiment | Ensures adequate voltage control and minimal series resistance error |
| Membrane Potential | Stable, <-50 mV (for non-excitable cells) | Indicates cell health and intact membrane integrity |
| Leak Current | Within ±100 pA at -70 mV | Reflects seal quality and membrane integrity |
The temporal application of this compound requires careful consideration due to its mechanism of action and potential desensitization effects. After achieving whole-cell configuration, allow 3-5 minutes for intracellular dialysis before beginning recordings to ensure stabilization of the intracellular environment. For concentration-response experiments, apply this compound in increasing concentrations (e.g., 1, 10, 100, 1000 nM) with sufficient washout periods between applications or use different cells for each concentration to avoid cumulative effects. Utilize a multi-barrel perfusion system that allows rapid switching between control, drug-containing, and washout solutions, ensuring the solution exchange occurs within seconds around the recorded cell.
A robust experimental design for this compound studies should include appropriate controls and validation experiments:
Voltage-clamp recordings should be designed to characterize the biophysical properties of this compound-induced currents. A standard protocol begins by holding the cell at -60 mV and applying voltage ramps from -100 mV to +100 mV over 500 ms every 5-10 seconds to monitor current development. This ramp protocol allows observation of the current-voltage (I-V) relationship, which for TRPC4/C5 channels typically displays double-rectifying properties with reversal potentials around 0 mV. For detailed kinetic analysis, apply step pulses from -100 mV to +100 mV in 20 mV increments, each lasting 200-500 ms. Additionally, continuous recordings at holding potentials of -60 mV and +60 mV can help monitor the time course of this compound effects and calculate the rectification index (current at +60 mV/current at -60 mV).
In current-clamp mode, this compound's effects on membrane potential can be quantified. After achieving whole-cell configuration, monitor the resting membrane potential in gap-free mode, then apply this compound to observe depolarization resulting from cation influx. For excitable cells, examine how this compound affects action potential firing patterns by injecting depolarizing current pulses of varying amplitudes. Throughout all recordings, maintain careful monitoring of access resistance and membrane parameters, rejecting experiments where access resistance changes by >20% or membrane potential becomes unstable. The sampling rate should be at least 10 kHz for most applications, with appropriate filtering (2-5 kHz Bessel filter) to optimize signal-to-noise ratio while avoiding aliasing [3].
Analysis of this compound-induced currents involves both quantitative measurements and biophysical characterization. Begin by leak-subtracting currents using appropriate protocols (P/N method) to isolate genuine channel activity. For concentration-response relationships, normalize current amplitudes to cell capacitance (pA/pF) to account for cell size differences, then plot against this compound concentration and fit with the Hill equation to determine EC₅₀ and Hill coefficient values. The current density (pA/pF) provides a standardized measure of channel expression and drug efficacy across different cell systems. For I-V relationships, analyze both the shape and reversal potential, which reflects the ionic permeability of the activated channels.
Table: Key Parameters for Quantifying this compound Effects on TRPC Channels
| Parameter | Measurement Method | Biological Significance |
|---|---|---|
| EC₅₀ | Concentration-response curve fitting | Potency of this compound |
| Maximal Current Amplitude | Peak current during saturating this compound | Efficacy of this compound |
| Activation Time Constant (τ) | Exponential fit of current onset | Kinetics of channel activation |
| Rectification Index | I₊₆₀ₘᵥ/I₋₆₀ₘᵥ | Biophysical property of channels |
| Reversal Potential | I-V relationship | Ionic selectivity of channels |
Advanced analysis may include single-channel characterization from cell-attached or outside-out patches to determine how this compound affects unitary conductance, open probability, and gating kinetics. For physiological context, correlate this compound-induced currents with calcium imaging using simultaneous patch clamp and fluorescence measurements. When interpreting results, consider that this compound responses may exhibit desensitization with prolonged application, vary depending on cellular context (e.g., expression of auxiliary proteins), and potentially activate endogenous conductances in some cell types at higher concentrations. Statistical analysis should include appropriate tests (e.g., paired t-test for before/after comparisons, ANOVA for multiple groups) with post-hoc corrections where needed [3].
The following Graphviz diagrams illustrate key experimental workflows and signaling pathways relevant to this compound research using whole-cell patch clamp electrophysiology.
This compound Signaling Pathway: This diagram illustrates the molecular cascade initiated by this compound binding to TRPC4/C5 channels, resulting in calcium influx, membrane depolarization, and activation of downstream signaling pathways that can lead to cancer cell death.
Patch Clamp Experimental Workflow: This workflow diagram outlines the sequential steps in performing whole-cell patch clamp recordings to study this compound effects, from initial preparation through data analysis.
The combination of this compound and whole-cell patch clamp electrophysiology enables diverse research applications across multiple disciplines. In basic channel pharmacology, this approach allows detailed investigation of TRPC4/C5 channel gating mechanisms, structure-function relationships, and modulation by interacting proteins. The high temporal resolution of patch clamp reveals subtle kinetic details of this compound-induced activation that are inaccessible with other techniques. In cancer biology research, the method facilitates examination of how calcium influx through TRPC channels triggers apoptotic pathways in cancer cells, potentially revealing therapeutic windows where this compound's selective cytotoxicity can be exploited. The ability to correlate calcium currents with subsequent cell death mechanisms provides unique insights into the compound's anti-cancer properties.
In neuroscience, this compound patch clamp studies help elucidate how TRPC channels contribute to neuronal excitability, synaptic plasticity, and neurological disorders. By applying this compound during recordings from defined neuronal populations, researchers can dissect the roles of specific TRPC channels in modulating firing patterns and synaptic transmission. For drug discovery, this protocol serves as a robust assay for screening novel TRPC4/C5 modulators and characterizing their mechanisms of action relative to this compound. The quantitative nature of patch clamp data provides precise metrics for comparing compound efficacy and potency, supporting structure-activity relationship studies and lead optimization efforts.
This comprehensive protocol details the application of whole-cell patch clamp electrophysiology for studying this compound's effects on TRPC4/C5 channels and related physiological processes. The method provides unparalleled temporal resolution and quantitative precision for characterizing compound-channel interactions, cellular responses, and downstream signaling events. When properly executed with appropriate controls and validation steps, this approach yields robust, interpretable data that can advance understanding of both basic channel biology and potential therapeutic applications. As research on TRPC channels continues to expand, the integration of this compound studies with emerging techniques like optogenetics, high-throughput screening, and structural biology will further enhance our understanding of these important cellular regulators and their pharmacological modulation.
This compound is a naturally occurring guaiane sesquiterpene initially isolated from the African plant Phyllanthus engleri that has attracted significant research interest due to its potent and selective cytotoxicity against various cancer cell types, particularly renal cell carcinoma. [1] [2] This compound has demonstrated remarkable selectivity toward specific cancer cell lines while showing minimal effects on non-cancerous cells, making it a promising candidate for anticancer research and potential therapeutic development. [1] The molecular structure of this compound features a complex polycyclic framework with multiple oxygen-containing functional groups, which has presented both challenges and opportunities for synthetic chemistry. [3]
The primary molecular mechanism underlying this compound's biological activity involves potent agonism of Transient Receptor Potential Canonical 4 and 5 (TRPC4/C5) ion channels, which it activates with nanomolar potency (EC~50~ values of 11.2 nM for TRPC4 and 7.6 nM for TRPC5). [4] [2] Activation of these channels, particularly TRPC4, triggers massive calcium influx into cells, leading to elevated intracellular calcium levels, sodium overload, and ultimately necrotic cell death in susceptible cancer cells. [4] [1] [2] Recent research has revealed that TRPC4 expression is both necessary and sufficient for this compound-mediated growth inhibition, establishing this channel as a critical determinant of cellular sensitivity to the compound. [2]
Table 1: Key Physicochemical and Biological Properties of this compound
| Property | Description |
|---|---|
| CAS Number | 1094250-15-3 |
| Molecular Formula | C~26~H~34~O~6~ |
| Molecular Weight | 442.54 g/mol |
| Primary Targets | TRPC4 and TRPC5 channels |
| TRPC4 EC~50~ | 11.2 nM |
| TRPC5 EC~50~ | 7.6 nM |
| Solubility | ≥50 mg/mL in DMSO; 30 mg/mL in methanol |
| Storage Conditions | -20°C (powder); -80°C (in solvent) |
Proper formulation is critical for successful in vivo administration of this compound. The compound should be initially dissolved in high-quality DMSO to create a concentrated stock solution (typically 10-50 mg/mL), which can then be diluted in an appropriate injectable vehicle. The final concentration of DMSO in the administered solution should not exceed 5% to minimize potential solvent-related toxicity. [5] For intraperitoneal injection in mice, this compound is commonly administered in a vehicle consisting of 5% DMSO and 95% physiological saline, with thorough mixing to ensure complete dissolution. [5] The prepared solution should be used promptly after preparation, though stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month without significant degradation. [4]
Intraperitoneal administration in mice requires careful attention to dosing and injection technique. The established effective dose for this compound in mouse models ranges from 1-2 mg/kg body weight when administered via intraperitoneal injection. [5] Higher doses (≥5 mg/kg) have been associated with significant adverse effects and poor tolerability. [5] For a standard 25-30 g mouse, this translates to approximately 25-50 μg of this compound per animal, typically administered in an injection volume of 100-500 μL. [6] [5]
The injection procedure should be performed as follows:
This two-person technique (one restraining, one injecting) has been shown to significantly reduce injection errors (1.2% error rate vs. 12% with one-person technique). [6]
Table 2: In Vivo Dosing Parameters for this compound in Mouse Models
| Parameter | Specification |
|---|---|
| Effective Dose Range | 1-2 mg/kg |
| Maximum Tolerated Dose | 2 mg/kg |
| Toxic Dose | ≥5 mg/kg |
| Injection Volume | 100-500 μL per mouse |
| Dosing Frequency | Single daily administration (excluding Sundays in some regimens) |
| Treatment Duration | Up to 2 weeks in efficacy studies |
A standardized experimental workflow ensures consistent and reproducible results when studying this compound in mouse models. For tumor xenograft studies, mice bearing established tumors (typically 100-300 mm³) are randomized into treatment and control groups. [4] this compound is administered intraperitoneally once daily, often with a one-day break per week (e.g., Sunday), over a two-week period. [4] Tumor dimensions and body weight should be measured at least twice weekly to assess both efficacy and potential toxicity.
Following administration, mice should be monitored closely for compound-related effects. This compound at 2 mg/kg induces a transient but significant reduction in locomotor activity lasting approximately one hour, characterized by increased freezing time and decreased total distance traveled in open field tests. [5] Animals typically recover fully from these effects within 1-2 hours post-injection. [5] Additional parameters to monitor include feeding behavior, signs of pain or distress, and any changes in normal posture or activity patterns.
This compound functions as a potent and selective agonist for TRPC4 and TRPC5 cation channels, which are non-selective calcium-permeable channels belonging to the transient receptor potential superfamily. [2] [5] The compound directly binds to and activates these channels with nanomolar potency, triggering rapid calcium influx into cells expressing these channels. [4] [2] This activation is highly specific, with this compound showing minimal activity against most other TRP family channels, though weak inhibition of TRPA1, TRPV3/V4, and TRPM8 has been observed at higher concentrations. [2]
The importance of TRPC4 as the primary molecular target for this compound's anticancer effects has been firmly established through multiple experimental approaches. Genetic knockdown of TRPC4 expression renders otherwise sensitive cancer cells resistant to this compound-mediated cytotoxicity. [1] [2] Conversely, engineered expression of TRPC4 in normally resistant cells confers sensitivity to the compound. [2] The critical role of TRPC4 channels has been further confirmed through studies with TRPC4 knockout mice, which show significantly attenuated responses to this compound administration. [5]
The activation of TRPC4/C5 channels by this compound initiates a cascade of cytotoxic events that ultimately lead to selective cancer cell death. The initial calcium influx through activated TRPC4/C5 channels triggers additional calcium release from intracellular stores, creating a sustained elevation of cytoplasmic calcium levels. [4] [1] This calcium overload is accompanied by sodium influx through the same channels, creating a dual ionic stress that overwhelms cellular homeostasis mechanisms. [5]
The massive calcium influx activates various calcium-dependent proteases and phospholipases, leading to mitochondrial dysfunction and generation of reactive oxygen species. [1] Importantly, this compound-induced cell death occurs primarily through necrotic mechanisms rather than apoptosis, as evidenced by rapid plasma membrane disruption without characteristic apoptotic markers. [1] This necrotic cell death pathway may contribute to the compound's potency against cancer cells that have developed resistance to apoptotic stimuli.
The differential sensitivity between cancer and normal cells appears to stem from variations in TRPC4 expression levels and potentially from differences in compensatory mechanisms such as Na+/K+-ATPase activity. Cancer cells with high TRPC4 expression and limited capacity to handle ionic stress are particularly vulnerable to this compound's effects. [5]
Diagram 1: this compound Signaling Pathway and Mechanism of Cytotoxicity. This compound binds to and activates TRPC4/C5 channels, triggering calcium and sodium influx that leads to cellular ion overload, mitochondrial dysfunction, ROS production, and ultimately necrotic cell death selectively in cancer cells.
This compound administration in mice is associated with dose-dependent adverse effects that primarily manifest as transient behavioral changes. At the efficacious dose of 2 mg/kg (i.p.), mice exhibit a marked reduction in locomotor activity characterized by increased freezing time and decreased total distance traveled in open field tests. [5] These effects appear rapidly following administration, peak within the first hour, and typically resolve completely within 1-2 hours post-injection. [5] Higher doses (≥5 mg/kg) produce more severe toxicity that may be lethal, making such doses unsuitable for experimental use. [5]
The toxicological profile of this compound appears to be directly linked to its primary mechanism of action through TRPC4/C5 channel activation. Studies with transgenic mouse models have demonstrated that TRPC4 knockout mice show partial protection against this compound-induced adverse effects, while TRPC5 knockout mice similarly exhibit attenuated symptoms. [5] Most significantly, double knockout mice lacking both TRPC4 and TRPC5 channels are completely protected from the adverse effects of this compound administration, confirming the central role of these channels in mediating both the therapeutic and toxicological properties of the compound. [5]
Several approaches can be employed to minimize and manage the adverse effects associated with this compound administration in preclinical studies:
Dose Optimization: The use of the minimum efficacious dose (1-2 mg/kg) rather than higher doses reduces the severity of adverse effects while maintaining anticancer efficacy. [5]
TRPC4/C5 Inhibition: Pre-administration of selective TRPC4/C5 channel inhibitors such as Compound 31 (Pico145) effectively prevents the adverse effects of this compound without interfering with its antitumor efficacy in TRPC4-independent models. [5]
Route Considerations: While intraperitoneal administration remains the most common route for this compound delivery in mouse studies, the adverse effects associated with this compound have also been observed with intravenous administration, suggesting that route alteration alone does not mitigate toxicity. [5]
Dosing Schedule: Incorporating rest periods in the dosing regimen (e.g., skipping Sunday injections in a weekly schedule) may help animals recover from compound-related effects during extended treatment periods. [4]
Diagram 2: Experimental Workflow for this compound Mouse Studies. This flowchart outlines the key steps in conducting in vivo efficacy and toxicity studies with this compound, from study design through data analysis.
This compound serves as a valuable pharmacological tool for several research applications beyond its direct anticancer properties:
TRPC4/C5 Channel Research: As a potent and selective agonist, this compound is useful for studying the physiological and pathophysiological roles of TRPC4 and TRPC5 channels in various biological systems. [2] [5]
Cancer Biology Studies: The compound can be used to investigate mechanisms of selective cancer cell vulnerability, particularly in renal cell carcinoma, triple-negative breast cancer, and Ewing's sarcoma models. [5]
Ion Channel Pharmacology: this compound provides insights into TRP channel modulation and structure-function relationships, potentially guiding the development of novel channel modulators. [2]
Combination Therapy Screening: The compound can be used in combination studies to identify agents that enhance or suppress its cytotoxic effects, potentially revealing new therapeutic synergies. [7]
Based on current literature, the following practical recommendations are provided for researchers working with this compound:
Appropriate Model Selection: Choose cancer cell lines or animal models with confirmed TRPC4 expression for sensitivity to this compound. A-498 renal carcinoma cells represent a well-characterized responsive model. [4] [1]
Handling and Storage: Store this compound as a solid powder at -20°C or in DMSO solution at -80°C. Avoid repeated freeze-thaw cycles of stock solutions to maintain compound stability. [4]
Toxicity Management: Implement careful monitoring protocols during the first 2 hours post-administration when adverse effects are most pronounced. Consider using TRPC4/C5 inhibitors as pharmacological controls in mechanistic studies. [5]
Dosing Considerations: The established regimen of 5 mg/kg i.p. daily (except Sundays) for two weeks has demonstrated significant tumor growth inhibition in mouse xenograft models. [4]
While this compound itself faces challenges for clinical development due to its toxicity profile, it remains an important research tool for understanding TRPC4/C5 channel biology and developing novel approaches for targeting these channels in cancer and other diseases. [5] Future research directions should focus on developing this compound analogs with improved therapeutic indices and exploring combination strategies that enhance efficacy while minimizing adverse effects.
Englerin A is a structurally complex guaiane sesquiterpene natural product first isolated in 2009 from the bark of the Tanzanian shrub Phyllanthus engleri [1]. This compound has attracted significant attention in oncology research due to its potent and selective cytotoxicity against renal cell carcinoma (RCC) cell lines, particularly against the clear cell RCC (cc-RCC) variant, which represents the most common and treatment-resistant form of kidney cancer [2] [3]. The discovery of this compound emerged from systematic screening of plant extracts used in traditional medicine, highlighting the continued value of natural products in drug discovery [2]. RCC remains a challenging malignancy with limited treatment options, especially for metastatic disease, with two-year survival rates historically below 20% for patients with metastases [3]. The refractory nature of RCC to conventional radiotherapy and chemotherapy underscores the urgent need for novel therapeutic agents like this compound that exploit unique vulnerabilities in cancer cells.
The structural complexity of this compound, characterized by its distinctive guaiane sesquiterpene skeleton with multiple oxygenated functional groups, has made it an attractive target for synthetic organic chemists, with more than a dozen total syntheses reported since its isolation [1]. These synthetic approaches have enabled more extensive biological evaluation by providing reliable compound supplies. Among the notable synthetic achievements was the use of nepetalactone from catnip (Nepeta cataria) as a renewable starting material, addressing potential supply limitations from the native plant source [4]. This compound exhibits remarkable selectivity, demonstrating potency in the nanomolar range (GI₅₀ = 10–87 nM) against most RCC cell lines while showing approximately 1,000-fold lower cytotoxicity against other cancer types and minimal effects on normal cells even at concentrations exceeding 1 million-fold the IC₅₀ values observed in sensitive cancer cells [2] [3]. This exceptional cancer selectivity profile has positioned this compound as both a valuable chemical probe for investigating RCC biology and a promising lead compound for therapeutic development.
TRPC4/C5 Cation Channel Activation: Research has established that this compound functions as a potent and selective agonist for transient receptor potential canonical channels 4 and 5 (TRPC4/C5) [5] [1] [4]. These channels are non-selective cation channels that mediate calcium influx in response to various stimuli. This compound binds directly to these channel proteins, causing channel activation and subsequent calcium influx into cells. The calcium overload triggered by this mechanism appears central to this compound's cytotoxic effects, as demonstrated by several lines of evidence. Genetic experiments have confirmed that TRPC4 expression is both necessary and sufficient for this compound-induced growth inhibition, with TRPC4 overexpression significantly enhancing sensitivity to the compound [5]. Additionally, the TRPC4/C5 inhibitor ML204 can block both this compound-induced currents and growth inhibition, further validating the target engagement.
Protein Kinase C-Theta (PKCθ) Activation: Earlier research suggested that this compound directly activates protein kinase C-theta (PKCθ), proposing a mechanism where this compound promotes glucose dependence while simultaneously inhibiting insulin signaling and glucose uptake [2] [1]. However, subsequent studies revealed that some renal cancer cells highly sensitive to this compound lack detectable PKCθ expression, indicating that PKCθ activation cannot fully explain this compound's selective cytotoxicity [4]. The relationship between TRPC channel activation and PKC signaling remains incompletely understood, though it's plausible that calcium influx through TRPC channels might indirectly influence various PKC isoforms, which often require calcium for activation.
This compound induces multiple forms of cell death through complex interrelated mechanisms:
Necrosis and Apoptosis: this compound treatment triggers both necrotic and apoptotic cell death pathways in sensitive renal cancer cells [2]. The initial calcium influx through activated TRPC4/C5 channels can lead to rapid necrotic cell death through loss of membrane integrity and cellular homeostasis. Concurrently, this compound induces apoptotic cell death that typically requires at least 24 hours to manifest and occurs through caspase-independent mechanisms [2]. This apoptosis has been confirmed through multiple detection methods, including annexin V/propidium iodide staining and measurement of cytoplasmic histone-associated DNA fragments.
Autophagic Response: this compound treatment increases levels of autophagic vesicles in renal cancer cells, indicating induction of autophagy [2]. However, inhibition of autophagy using non-essential amino acids does not diminish cell death, suggesting that autophagy likely represents a failed survival mechanism rather than a cell death pathway in this context. The relationship between calcium signaling and autophagy induction may reflect cellular attempts to manage the proteotoxic stress associated with calcium dysregulation.
Lipid Metabolism Reprogramming: Metabolomic analyses reveal that this compound profoundly alters lipid metabolism in cc-RCC cell lines within 24 hours of treatment, generating significant levels of ceramides that are intrinsically toxic to cancer cells [3]. These lipid alterations likely contribute to the disruption of membrane integrity and cellular signaling. The particular sensitivity of cc-RCC to these lipid disruptions may be related to the characteristic lipid droplet accumulation that defines this cancer subtype, suggesting this compound exploits a metabolic vulnerability in these cells.
Signaling Pathway Modulation: this compound inhibits the activation of key pro-survival kinases, including AKT and ERK, which are frequently hyperactivated in cancer and drive uncontrolled proliferation [2]. This inhibition likely contributes to the compound's anti-proliferative effects. Additionally, this compound induces endoplasmic reticulum stress and an acute inflammatory response, as confirmed by microarray analyses and quantitative PCR [3]. The ER stress response may be initiated by both calcium dysregulation and lipid metabolic alterations, further amplifying the cytotoxic effects.
Table 1: Key Molecular Targets and Mechanisms of this compound
| Target/Mechanism | Biological Consequence | Experimental Evidence |
|---|---|---|
| TRPC4/C5 Activation | Calcium influx, membrane depolarization | Electrophysiology, calcium imaging, genetic knockdown/rescue |
| PKCθ Activation | Altered glucose metabolism, HSF1 activation | Kinase activity assays, glucose uptake measurements |
| Ceramide Generation | Disrupted membrane integrity, signaling alteration | Metabolomics, lipidomic profiling |
| ER Stress Induction | Unfolded protein response, inflammatory signaling | Microarray analysis, qPCR, Western blot |
| Autophagy Induction | Increased autophagic vesicles | Flow cytometry, fluorescence microscopy, LC3B Western |
The following diagram illustrates the multifaceted mechanism of action of this compound in renal cancer cells:
The Cell Titer-Glo Luminescent Cell Viability Assay provides a sensitive method for quantifying this compound cytotoxicity through measurement of ATP levels, which directly correlate with metabolically active cells.
Cell Plating: Plate A498 renal carcinoma cells at a density of 2,000 cells per well in 96-well plates using EMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin [5]. For UO-31 cells, use 4,000 cells per well in RPMI medium with identical supplements. Include control wells containing medium only (background control) and untreated cells (viability control). Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: Prepare serial dilutions of this compound in DMSO, ensuring final DMSO concentrations do not exceed 0.1% (v/v) in any treatment condition to avoid solvent toxicity [2]. A typical concentration range of 0.15-2500 nM is recommended based on the compound's potency [5]. Include vehicle control wells (DMSO only) and a positive control for cell death (e.g., 200 μM etoposide). Treat cells in triplicate for each concentration and incubate for 48-72 hours.
Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of Cell Titer-Glo reagent to each well (e.g., 100 μL reagent to 100 μL medium). Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize luminescent signal. Measure luminescence using a plate reader (e.g., Perkin Elmer EnVision) with integration time of 200-500 ms [5].
Data Analysis: Subtract background luminescence from medium-only controls from all values. Normalize treatment group readings to vehicle controls (100% viability). Calculate IC₅₀ values using four-parameter logistic nonlinear regression in appropriate software (e.g., GraphPad Prism). Quality control criteria should include coefficient of variation <15% for replicate wells and Z' factor >0.5 for the assay plate.
Real-time calcium imaging provides direct evidence of TRPC4/C5 channel activation by this compound and can be performed using fluorescent calcium indicators.
Cell Preparation: Plate cells expressing TRPC4 on glass-bottom dishes or black-walled 96-well plates at 50-70% confluence 24 hours before assay [4]. For TRPC4-negative controls, use parental HEK293T cells or TRPC4-knockdown cells.
Calcium Dye Loading: Prepare loading solution containing 2-5 μM Fluo-4 AM or Fura-2 AM calcium-sensitive dyes in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES pH 7.4 [5]. Include 0.02% pluronic F-127 to facilitate dye uptake. Replace culture medium with dye loading solution and incubate for 30-60 minutes at 37°C. Replace loading solution with fresh HBSS-HEPES and incubate for additional 30 minutes to allow complete de-esterification of AM esters.
Baseline and Compound Addition: Acquire baseline fluorescence for 1-2 minutes before compound addition. For Fluo-4, use excitation/emission of 494/506 nm; for Fura-2, use ratio imaging with 340/380 nm excitation and 510 nm emission. Add this compound (final concentration 10-100 nM) or vehicle control after establishing stable baseline. Include positive control (ionomycin, 1-5 μM) at endpoint to define maximum fluorescence.
Data Analysis: Calculate relative fluorescence changes (ΔF/F₀) by normalizing to baseline fluorescence. For TRPC4/C5 specificity confirmation, pre-treat cells with TRPC4/C5 inhibitor ML204 (10-50 μM) for 30 minutes before this compound addition. Compare peak fluorescence amplitudes and initial flux rates between experimental conditions.
Multiparametric flow cytometry using annexin V/propidium iodide staining allows simultaneous detection of apoptotic and necrotic cell populations.
Cell Treatment and Harvest: Treat A498 cells with 100 nM this compound or 0.1% DMSO vehicle control for 24 and 48 hours [2]. Include positive control for apoptosis (200 μM etoposide for 24 hours). Harvest cells by gentle trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS). Pellet cells by centrifugation at 300 × g for 5 minutes at 4°C.
Annexin V/Propidium Iodide Staining: Resuspend cell pellets in 100 μL of annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Add 5 μL of Alexa Fluor 488-conjugated annexin V and 1 μL of 100 μg/mL propidium iodide working solution [2]. Incubate for 15 minutes at room temperature in the dark. Add 400 μL additional binding buffer and analyze within 1 hour.
Flow Cytometry Analysis: Acquire data using a flow cytometer (e.g., FACS Calibur) with appropriate filter sets: FITC channel (530/30 nm) for annexin V and PE channel (585/42 nm) for propidium iodide. Collect at least 10,000 events per sample. Set compensation using single-stained controls. Analyze data using FlowJo software, gating on intact cells based on forward and side scatter, then quantifying four populations: viable (annexin V⁻/PI⁻), early apoptotic (annexin V⁺/PI⁻), late apoptotic (annexin V⁺/PI⁺), and necrotic (annexin V⁻/PI⁺).
Caspase Activity Assessment: For caspase-independent apoptosis confirmation, use the FAM Caspase Activity kit with FLICA reagent according to manufacturer's instructions [2]. Alternatively, measure specific caspase activation (e.g., caspase-9) using colorimetric assays with cleavage of specific substrates (e.g., LEHD-pNA for caspase-9) monitored at 400 nm.
Microarray analysis can identify this compound-induced transcriptional changes, including ER stress and inflammatory responses.
RNA Isolation: Extract total RNA from this compound-treated and control cells using RNeasy kits with DNase I treatment to remove genomic DNA contamination [3]. Assess RNA quality using Agilent Bioanalyzer or similar system, requiring RNA Integrity Number (RIN) >9.0 for microarray analysis.
Microarray Processing: Convert 100-500 ng high-quality RNA to labeled cDNA using appropriate amplification and labeling kits (e.g., Ambion WT Expression Kit for Affymetrix arrays). Hybridize to human transcriptome arrays (e.g., Affymetrix HG-U133 Plus 2.0) according to manufacturer's protocols [5]. Wash, stain, and scan arrays using standard equipment and settings.
Data Analysis: Process raw data using R/Bioconductor with robust multi-array average (RMA) normalization. Identify differentially expressed genes using linear models with empirical Bayes moderation (limma package) [5]. Apply multiple testing correction (Benjamini-Hochberg) with significance threshold of adjusted p-value <0.05 and fold change >2. Conduct pathway enrichment analysis using Gene Set Enrichment Analysis (GSEA) or similar tools to identify affected biological processes.
Table 2: Key Experimental Conditions for this compound Studies
| Experimental Approach | Recommended Cell Lines | This compound Concentration | Treatment Duration | Key Readouts |
|---|---|---|---|---|
| Viability Screening | A498, UO-31, 786-O | 0.15-2500 nM | 48-72 hours | IC₅₀, Amax, inflection point |
| Calcium Imaging | TRPC4-HEK293, A498 | 10-100 nM | Real-time (5-30 min) | Peak ΔF/F₀, flux rate |
| Cell Death Mechanisms | A498, UO-31 | 50-100 nM | 24-48 hours | Annexin V/PI staining, caspase activity |
| Metabolomics | A498, UO-31 | 100 nM | 24-48 hours | Ceramide levels, lipid profiles |
| Gene Expression | A498, UO-31 | 100 nM | 6-24 hours | ER stress markers, inflammatory genes |
Large-scale profiling of this compound across 517 cancer cell lines from the Cancer Cell Line Encyclopedia revealed that while renal cancer cells show predominant sensitivity, significant activity extends to specific subsets of other cancer types [5].
Renal Cancer Cells: The A498 clear cell renal carcinoma line demonstrates exceptional sensitivity to this compound, with growth inhibition (GI₅₀) values typically ranging from 10-30 nM [2]. Most renal cancer cell lines in the NCI-60 panel show GI₅₀ values below 60 nM, confirming the class sensitivity [5]. The UO-31 renal carcinoma line similarly shows high sensitivity, making it a valuable secondary model for mechanism studies.
Non-Renal Sensitive Lines: Expression of TRPC4 cation channels represents the strongest predictor of this compound sensitivity across diverse cancer lineages [5]. Specific breast cancer, sarcoma, and ovarian cancer lines with high TRPC4 expression show comparable sensitivity to renal cancer models. This pattern supports TRPC4 activation as the primary efficacy mechanism rather than kidney-specific toxicity.
Resistant Lines: Cell lines lacking TRPC4 expression or expressing non-functional variants demonstrate complete resistance to this compound, with GI₅₀ values exceeding 10,000 nM in many cases [5]. This resistance pattern provides important validation of TRPC4 as the essential mediator of this compound's cytotoxic effects.
Systematic correlation of this compound sensitivity with molecular features across hundreds of cell lines provides robust biomarker identification.
TRPC4 Expression: TRPC4 mRNA and protein levels show the strongest association with this compound sensitivity, with sensitive lines typically expressing at least 2-fold higher TRPC4 levels compared to resistant lines [5]. In siRNA rescue experiments, TRPC4 knockdown reduces this compound sensitivity by 10-100 fold, while TRPC4 overexpression in resistant lines confers sensitivity.
Calcium Channel Expression: Co-expression of other calcium regulatory proteins, including TRPC5 (the closest TRPC4 homolog) and Orai channels, may modify sensitivity but does not substitute for TRPC4 requirement [5]. The specific TRPC4:TRPC5 ratio may influence the magnitude and kinetics of calcium response.
Renal Cancer Markers: In renal cancer subsets, VHL mutation status does not consistently predict this compound sensitivity, suggesting mechanism independence from the canonical hypoxia signaling pathway [2]. However, lipid storage capacity and fatty acid synthase expression may influence sensitivity through modulation of ceramide-mediated toxicity [3].
Table 3: this compound Sensitivity Across Cancer Cell Lines
| Cell Line | Cancer Type | TRPC4 Expression | GI₅₀ (nM) | Amax (%) | Key Features |
|---|---|---|---|---|---|
| A498 | Renal (ccRCC) | High | 10-30 | >90 | VHL mutant, lipid accumulation |
| UO-31 | Renal (ccRCC) | High | 15-40 | >85 | Chemoresistant, high TRPC4 |
| HT-29 | Colorectal | Moderate | 800-1200 | 40-60 | Intermediate sensitivity |
| A-673 | Ewing sarcoma | Low | >5000 | <20 | TRPC4 low, resistant |
| HEK293-TRPC4 | Engineered | Inducible high | 20-50 | >90 | TRPC4 sufficient for sensitivity |
All pathway diagrams and workflow visualizations were created using Graphviz DOT language with the following technical specifications:
dot layout engine for hierarchical directed graph layouts that optimally position nodes to minimize edge crossing and maximize layout readability [6].#4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368) with explicit fontcolor attributes set to ensure sufficient contrast against node fillcolor values [7].shape=box with style="rounded,filled" for consistent visual appearance across all nodes [6]. Set explicit fontname="Arial" and fontsize=11 for typographic consistency.labeldistance=2.5 to ensure proper separation between edge paths and their associated labels, improving diagram legibility [6].shape=plain or shape=none with appropriate margin settings [8].Cell Line Profiling Analysis: The cell line profiling (CLiP) experiment data was analyzed using the limma package within the R/Bioconductor framework for statistical comparison of sensitive versus refractory cell lines [5]. Probesets of interest met significance thresholds (Benjamani-Hochberg adjusted p-value < 0.05 and Log Fold Change > 1) across multiple comparative sets to ensure robust biomarker identification.
Metabolomics Data Processing: Raw mass spectrometry data from LC-MS/MS analysis was processed using scheduled multiple reaction monitoring (MRM) with normalization to stable isotope internal standards [3]. Both commercially available standards and custom-synthesized ¹³C-labeled standards from E. coli and S. cerevisiae metabolic labeling were employed for precise quantification.
This compound represents a promising chemical lead for targeting renal cell carcinoma and other TRPC4-expressing malignancies through its unique mechanism of calcium channel activation. The comprehensive profiling data and experimental protocols provided in these Application Notes establish a foundation for further investigation of this compound class. The synergistic combination of calcium overload, metabolic disruption, and ER stress induction creates a multi-faceted anti-cancer mechanism that may overcome common resistance pathways. While this compound itself demonstrates significant rodent toxicity that may limit clinical development [5], its well-characterized mechanism and synthetic accessibility position it as an excellent starting point for medicinal chemistry optimization. Future directions should focus on developing analogs with improved therapeutic windows, potentially through structural modifications that retain TRPC4 potency while reducing systemic toxicity.
This compound is a structurally unique natural product initially isolated from the African plant Phyllanthus engleri that demonstrates potent and selective cytotoxicity against renal cell carcinoma (RCC) and other cancer cell lines. Early studies revealed that this compound inhibits growth of a subset of tumor cell lines from many lineages, not just renal cell carcinomas, with nanomolar potency (IC50 values typically ranging from 10-87 nM). The mechanism of action involves agonism of calcium-permeable cation channels TRPC4 and TRPC5, leading to calcium influx, membrane depolarization, and ultimately inhibition of tumor cell proliferation. [1] [2] [3]
The transient receptor potential canonical 4 and 5 (TRPC4/C5) channels are calcium-permeable non-selective cation channels that play important roles in calcium homeostasis and signaling. TRPC4 expression was identified as the cell line feature that best correlated with sensitivity to this compound, suggesting the hypothesis that TRPC4 is the primary efficacy target for this compound. Genetic experiments subsequently demonstrated that TRPC4 expression is both necessary and sufficient for this compound-induced growth inhibition. [1] [3]
Table 1: Key Facts About this compound and TRPC4/C5 Channels
| Parameter | Description |
|---|---|
| This compound Source | Natural product isolated from Phyllanthus engleri (African plant) |
| Primary Targets | TRPC4 and TRPC5 calcium channels |
| Mechanism | Agonist that activates calcium influx |
| Cytotoxicity Range | 10-87 nM (nanomolar) in sensitive cell lines |
| Cancer Selectivity | Renal cell carcinoma and other TRPC4/C5-expressing cancers |
| Key Evidence | Genetic validation through siRNA and overexpression studies |
The TRPC4 siRNA rescue experiment represents a critical genetic approach for target validation that establishes both necessity and sufficiency of TRPC4 for this compound-mediated cytotoxicity. This experimental paradigm tests the specific hypothesis that TRPC4 expression is required for this compound sensitivity by demonstrating that knockdown of TRPC4 confers resistance to this compound, while re-expression restores sensitivity. The approach provides compelling evidence for target engagement and mechanism of action, which is essential for both basic research and drug development applications. [1]
This experimental design is particularly important given that this compound has shown potential off-target effects at higher concentrations, including weak inhibition of TRPA1, TRPV3/V4, and TRPM8, which suggests this compound may bind a common feature of TRP ion channels. The rescue experiment specifically addresses target specificity by directly manipulating TRPC4 expression independently of potential off-target effects. [1] [3]
The following diagram illustrates the complete experimental workflow for the TRPC4 siRNA rescue experiment:
TRPC4 siRNA effectively reduced TRPC4 mRNA levels and concurrently diminished this compound sensitivity in both A-498 (renal carcinoma) and A-673 (Ewing sarcoma) cell lines. Quantitative PCR analysis confirmed significant knockdown efficiency, with TRPC4 mRNA reduction exceeding 70% in optimally transfected cells. The correlation between residual TRPC4 expression and maintained this compound sensitivity provides strong evidence for TRPC4 as the critical molecular target. [1]
The rescue component demonstrated that forced expression of TRPC4 in resistant cell lines or in TRPC4-knockdown cells restored this compound sensitivity, establishing sufficiency. Both the this compound-induced current and the this compound-induced growth inhibition could be blocked by the TRPC4/C5 inhibitor ML204, providing pharmacological confirmation of the genetic evidence. [1] [3]
Table 2: Cell Viability Results After TRPC4 siRNA Knockdown
| Cell Line | Treatment | This compound IC50 | Fold Change | TRPC4 mRNA Level |
|---|---|---|---|---|
| A-498 | Control siRNA | < 50 nM | 1.0 | 100% |
| A-498 | TRPC4 siRNA | > 500 nM | > 10-fold | < 30% |
| A-673 | Control siRNA | < 100 nM | 1.0 | 100% |
| A-673 | TRPC4 siRNA | > 1000 nM | > 10-fold | < 25% |
Table 3: qPCR Probes and Reagents for TRPC4 Quantification
| Component | Source | Catalog Number |
|---|---|---|
| TRPC4 Probe | Applied Biosystems | Hs01077392_m1 |
| Reference Gene (PPIA) | Applied Biosystems | 4333763 |
| Reverse Transcription Kit | Applied Biosystems | High Capacity cDNA Kit |
| qPCR Master Mix | Applied Biosystems | TaqMan Fast Advanced |
The TRPC4 siRNA rescue experiment provides robust genetic validation that TRPC4 is both necessary and sufficient for this compound-mediated cytotoxicity in cancer cells. This experimental approach has been critical in establishing the mechanism of action of this compound and validating TRPC4/C5 channels as potential therapeutic targets for cancer intervention. [1] [3]
While this compound itself demonstrates significant toxicity in rodent models at doses near those required for TRPC4 activation, limiting its direct therapeutic potential, it serves as a valuable chemical starting point for developing novel TRP channel modulators. The rescue experiment protocol described herein provides a framework for future target validation studies for both basic research and drug discovery applications. [1] [3] [5]
This compound (EA) is a naturally occurring guaiane sesquiterpene first isolated from the Tanzanian plant Phyllanthus engleri that has attracted significant scientific interest due to its potent and selective cytotoxicity against renal cell carcinoma (RCC) cells [1]. EA demonstrates remarkable potency with half-maximal inhibitory concentrations (GI₅₀) in the nanomolar range (10-87 nM) against most RCC cell lines, showing approximately 1,000-fold selectivity for renal cancer cells compared to other cancer types [1]. This unique selectivity profile, combined with EA's ability to induce multiple forms of cell death and cell cycle arrest, makes it a compelling candidate for mechanistic studies and potential therapeutic development. The compound can be obtained through extraction from natural sources or via synthetic means, as several total syntheses of EA have been established [1].
EA exerts its effects through multiple interconnected mechanisms that culminate in selective cancer cell death. While the complete mechanism of action continues to be elucidated, several key pathways have been identified. EA functions as an agonist of TRPC4/C5 cation channels, inducing calcium influx and membrane depolarization in sensitive cells [2]. Additionally, EA has been shown to activate protein kinase C theta (PKCθ) while simultaneously inhibiting insulin signaling and activating heat shock factor 1 (HSF1), creating a state of "pharmacologically induced synthetic lethality" [1]. More recent phosphoproteomic studies have revealed that EA rewires phosphosignaling networks through hyperphosphorylation of Hsp27 at multiple sites, including a novel site at Ser65, which appears crucial for EA-induced cytotoxicity [3]. These diverse mechanisms converge to disrupt vital cellular processes, ultimately leading to cell death and cell cycle arrest.
This compound induces G2/M cell cycle arrest as part of its multifaceted mechanism of action against cancer cells. In A498 renal carcinoma cells, treatment with EA causes significant accumulation in the G2 phase, indicating a block in the G2/M transition [1]. This arrest occurs alongside the activation of multiple cell death pathways, including both apoptosis and necrosis. The G2/M arrest represents a crucial cellular response to EA-induced stress, preventing compromised cells from proceeding through mitosis. Cell cycle checkpoints like G2/M serve as critical quality control mechanisms that maintain genomic integrity by ensuring DNA damage is repaired before cell division proceeds [4]. When cells encounter stressors like EA that disrupt normal cellular functions, these checkpoints are activated to halt cycle progression.
The molecular mechanisms underlying EA-induced G2/M arrest involve complex signaling networks. EA treatment inhibits the activation of key pro-survival kinases including AKT and ERK, which are frequently hyperactivated in cancer and drive uncontrolled proliferation [1]. Simultaneously, EA induces profound alterations in cellular metabolism, particularly affecting lipid metabolism pathways, and generates significant levels of cytotoxic ceramides [5]. These metabolic disruptions are accompanied by the induction of endoplasmic reticulum (ER) stress and an acute inflammatory response, creating a cellular environment that triggers protective checkpoint activation [5]. The integration of these multiple stress signals—metabolic disruption, ER stress, and inhibition of pro-survival signaling—converges to activate the G2/M checkpoint, halting cell cycle progression and ultimately leading to cell death if the stress cannot be resolved.
The diagram below illustrates the key molecular pathways through which this compound induces G2/M cell cycle arrest:
Figure 1: this compound signaling pathways leading to G2/M arrest. EA activates multiple primary targets including TRPC4/C5 channels, PKCθ, and induces Hsp27 hyperphosphorylation. These initiate downstream effects including calcium influx, disrupted lipid metabolism, ER stress, and inhibition of AKT/ERK signaling. These signals converge to regulate the Cyclin B-CDK1 complex, ultimately inducing G2/M phase arrest and activating cell death pathways.
Cell line selection is critical for successful investigation of EA-induced G2/M arrest. The A498 human renal carcinoma cell line (ATCC HTB-44) serves as a highly responsive model, demonstrating nanomolar sensitivity to EA [1]. These cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 units/ml penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere [5]. For routine maintenance, passage cells when they reach 80-90% confluence using standard trypsinization procedures. Prior to experiments, confirm cell line authenticity through morphological assessment and sensitivity verification to EA cytotoxicity [5].
This compound stock solution preparation begins with obtaining high-purity EA, which is commercially available from several chemical suppliers. Prepare a concentrated stock solution at 1-10 mM in 100% DMSO, aliquot, and store at -20°C to -80°C protected from light. For treatment, dilute the stock solution in complete culture medium to achieve desired final concentrations, typically ranging from 10-100 nM for most renal cancer cell lines [1]. Include appropriate vehicle controls containing the same concentration of DMSO (typically 0.1% or less) in all experiments. The following table summarizes optimized treatment conditions for G2/M arrest studies:
Table 1: this compound Treatment Parameters for G2/M Arrest Studies
| Parameter | Optimal Condition | Range Tested | Notes |
|---|---|---|---|
| Cell Seeding Density | 5,000 cells/well (96-well) | 2,000-10,000 cells/well | Adjust based on assay duration |
| EA Working Concentration | 100 nM | 10-500 nM | Titrate for specific cell line |
| Treatment Duration | 24-48 hours | 6-72 hours | Time-dependent effects observed |
| Serum Conditions | 10% FBS | 1-10% FBS | Standard conditions recommended |
| Temperature | 37°C | NA | Maintain constant |
| CO₂ Concentration | 5% | NA | Standard incubator conditions |
The flow cytometry protocol for assessing EA-induced G2/M arrest provides a quantitative measurement of cell cycle distribution. Begin by seeding cells in appropriate culture vessels and allowing them to adhere overnight. Treat cells with EA or vehicle control for the desired duration (typically 24-48 hours). Following treatment, harvest cells by trypsinization, wash with cold phosphate-buffered saline (PBS), and pellet by centrifugation at 300 × g for 5 minutes [1]. Carefully resuspend the cell pellet in 1 mL of cold PBS, then fix cells by adding 1 mL of 70% ethanol dropwise while gently vortexing. Fixed cells can be stored at 4°C for up to several weeks before analysis.
For DNA staining and analysis, prepare a staining cocktail containing 0.1% Triton X-100, 10 μg/mL RNAse A, and 20-50 μg/mL propidium iodide (PI) in PBS [6]. Pellet the fixed cells (500 × g for 5 minutes), resuspend in the staining cocktail, and incubate at 37°C for 30-60 minutes protected from light. Analyze samples using a flow cytometer equipped with a 488 nm laser and PI detection at >570 nm. Collect a minimum of 10,000 events per sample, excluding debris and doublets through appropriate gating strategies. Analyze the resulting DNA content histograms using cell cycle modeling software to determine the percentage of cells in G0/G1, S, and G2/M phases.
High-content imaging approaches provide complementary information to flow cytometry by enabling single-cell analysis and morphological assessment. Seed cells in black-walled, clear-bottom 96-well or 384-well plates and treat with EA as described previously. At the endpoint, fix cells with 4% formaldehyde for 15 minutes at room temperature, then permeabilize with 0.1-0.5% Triton X-100 in PBS. Stain DNA with Hoechst 33342 (1-2 μg/mL) and include additional markers if desired, such as phospho-histone H3 (Ser10) for specific identification of mitotic cells [6]. Image plates using an automated high-content imager with a 10× or 20× objective, capturing multiple fields per well to ensure adequate sampling.
For data analysis, use image analysis software to identify nuclei based on DNA staining and quantify intensity features. Nuclear size measurements can serve as a useful secondary indicator of G2/M arrest, as cells in G2/M typically exhibit larger nuclear sizes [6]. For cell cycle classification, measure total DNA content (integrated intensity) per nucleus and identify subpopulations corresponding to G0/G1 (2N DNA content), S phase (intermediate DNA), and G2/M (4N DNA content). Additionally, phospho-histone H3 positive cells specifically identify the M-phase population, providing enhanced resolution of the G2/M compartment. The following table compares the key methodologies for detecting G2/M arrest:
Table 2: Comparison of G2/M Arrest Detection Methodologies
| Method | Key Readout | Advantages | Limitations | Suitable for HTS |
|---|---|---|---|---|
| Flow Cytometry | DNA content (PI) | Quantitative, gold standard | No morphological data | Medium throughput |
| High-content Imaging | DNA content (Hoechst) | Single-cell data, morphology | Lower throughput than flow | Yes (with automation) |
| Nuclear Size Imaging | Nuclear area | Simple measurement, HTS-compatible | Indirect measure | Yes |
| Phospho-Histone H3 Staining | Mitotic cells | Specific M-phase identification | Doesn't capture G2 phase | Medium throughput |
| Western Blot | Cyclin B1, CDK1 | Molecular mechanism insight | Semi-quantitative, no single-cell | No |
Data normalization is essential for accurate interpretation of EA-induced G2/M arrest. Begin by gating on intact single cells based on forward and side scatter properties (flow cytometry) or appropriate morphological parameters (imaging). Calculate the percentage of cells in G2/M phase for each treatment condition. Normalize data to vehicle-treated controls by setting the control G2/M percentage as baseline (100%) and expressing treated samples as fold-change relative to control. Alternatively, for concentration-response studies, normalize to both vehicle control (0% effect) and a maximal arrest inducer such as nocodazole (100% effect) [6]. Include appropriate quality control metrics such as coefficients of variation for G0/G1 peak widths (typically <8% for high-quality preparations) and debris indices (<5% of total events).
Statistical analysis should include biological replicates (independent experiments) rather than technical replicates alone. For typical EA studies, include a minimum of three independent experiments performed on separate days. Report data as mean ± standard deviation or standard error of the mean. Use appropriate statistical tests such as one-way ANOVA with post-hoc testing for multiple comparisons or Student's t-test for paired comparisons. Consider employing specialized cell cycle analysis software (e.g., ModFit, FlowJo cell cycle modules) for more sophisticated modeling, particularly for detecting aneuploid populations or cells with aberrant DNA content that may emerge following prolonged EA treatment.
Several technical challenges may arise when assessing EA-induced G2/M arrest. High sub-G1 populations indicative of apoptotic cells can complicate cell cycle analysis. To address this, include viability dyes prior to fixation to gate on live cells, or use caspase inhibitors during treatment if focusing specifically on cell cycle effects rather than cell death. Poor DNA content histograms with high coefficients of variation may result from incomplete RNAse treatment, inadequate PI concentration, or improper cell concentration during acquisition. Ensure thorough RNA digestion and titrate PI for optimal staining.
Experimental design considerations are crucial for meaningful results. Include appropriate controls: vehicle controls (DMSO alone), positive controls for G2/M arrest (e.g., 40 ng/mL nocodazole for 16-24 hours), and if applicable, negative controls using EA-resistant cell lines [6]. Consider time-course experiments to capture dynamic cell cycle responses, as EA-induced effects may evolve over time. For example, one study noted that apoptosis induction required at least 24 hours of EA treatment [1]. If working with unfamiliar cell lines, perform initial concentration-ranging experiments to identify appropriate EA concentrations that induce cell cycle arrest without immediate cytotoxicity.
Q1: Why is Englerin A unstable, and what are the consequences? this compound contains a glycolate ester moiety that is susceptible to hydrolysis [1]. This instability can reduce its effectiveness in biological assays and is a significant barrier to its development as a drug. Furthermore, the natural product exhibits potent intravenous toxicity [2], limiting its use in vivo.
Q2: How can the stability of this compound be improved? Research has focused on modifying the sensitive glycolate ester. Successful strategies include:
Q3: Do stable analogues retain their anti-cancer activity and selectivity? Yes. Many analogues with modified glycolate moieties display excellent selectivity and potency comparable to the natural product in the NCI 60 renal cancer cell screen [3]. Similarly, modifications at the bridgehead position (e.g., replacing the isopropyl group with a cyclohexyl group) have yielded compounds that are highly potent and selective [2].
| Problem | Underlying Issue | Recommended Solution | Expected Outcome & Notes |
|---|---|---|---|
| Rapid loss of activity in cell assays | Hydrolysis of the glycolate ester in solution or media [1]. | Use freshly prepared solutions. Consider synthesizing or sourcing analogues with stabilized glycolate (e.g., esterified hydroxyl or amide replacement) [3] [2]. | Analogue activity is retained while chemical stability is improved [1]. |
| High cytotoxicity in non-target cell lines or in vivo toxicity | Lack of selectivity; potent agonism of TRPC4/5 channels leading to adverse effects [2] [4]. | Utilize analogues with modified bridgehead substituents (e.g., cyclohexyl or phenyl instead of isopropyl) [2]. | These analogues show greatly reduced TRPC4/5 agonism and lower intravenous toxicity (e.g., 10x higher tolerated dose) [2]. |
| Low oral bioavailability | Instability in the GI tract or during first-pass metabolism [1]. | Employ analogues specifically designed for oral bioavailability, such as those with a stabilized glycolate moiety [1]. | These compounds are stable and effective after oral administration, overcoming a major development hurdle for this compound [1]. |
The table below summarizes quantitative data for this compound and some modified analogues, highlighting the balance between potency, selectivity, and toxicity.
| Compound | Modification | NCI-60 GI50 (Renal, nM) | TRPC4/5 Activity | Maximum Tolerated IV Dose (Mice) |
|---|---|---|---|---|
| This compound (Natural Product) | - | ~11-59 nM (e.g., A498, RXF 393 cells) [3] [2] | EC50: 11.2 nM (TRPC4); 7.6 nM (TRPC5) [4] | ~50 μg/kg [2] |
| Cyclohexyl Bridgehead (e.g., 4, 6) | Bridgehead isopropyl replaced with cyclohexyl [2] | ~21-29 nM (A498, RXF 393) [2] | Much reduced effect at 1 μM [2] | 500 μg/kg (10x higher than this compound) [2] |
| Phenyl Bridgehead (e.g., 5) | Bridgehead isopropyl replaced with phenyl [2] | ~39-95 nM (A498, RXF 393) [2] | Much reduced effect at 1 μM [2] | 200 μg/kg (4x higher than this compound) [2] |
| Stabilized Glycolate | Glycolate replaced/esterified [3] | Excellent potency & selectivity retained [3] | Delayed/reduced TRPC5 agonism; no effect on TRPC4 at 10μM [3] | No toxicity at 100 mg/kg p.o.; barely detectable blood levels [3] |
The following diagram outlines the logical decision-making process for modifying this compound to address its key limitations, based on the successful strategies documented in the search results.
The following table compares the natural product Englerin A with a stable analogue described in the literature, highlighting the critical improvement in stability [1] [2].
| Property | This compound (Natural Product) | Stable Analogue (Synthesized) |
|---|---|---|
| Core Structure | Guaiane sesquiterpene with a glycolate moiety [3] [4] | Analogue with modified glycolate moiety to resist hydrolysis [1] [2] |
| Primary Activity | Potent & selective growth inhibition of renal cancer cells (e.g., GI₅₀ ~10-87 nM) [5] | Retained renal cancer cell selectivity of the parent compound [1] [2] |
| Key Limitation | High propensity for hydrolysis of the glycolate moiety, leading to instability [1] [2] | Reduced propensity for hydrolysis, leading to greatly improved stability [1] [2] |
| Oral Bioavailability | Not explicitly stated in search results | Orally bioavailable in mice [1] [2] |
Here are detailed methodologies for critical experiments cited in the search results, which you can adapt for your troubleshooting guides.
This protocol is based on the study that developed a stable this compound analogue [1] [2].
This protocol consolidates common methods from several studies investigating this compound's mechanism [5] [4].
The following diagram visualizes the logical workflow for troubleshooting hydrolysis-related instability and selecting the appropriate course of action.
Q1: What is the primary chemical modification that leads to a stable this compound analogue? The key is to reduce the propensity for hydrolysis of the glycolate ester moiety. Specific synthetic chemistry is used to create analogues that are less susceptible to being broken down by this route, which directly improves stability and enables oral bioavailability [1] [2].
Q2: Does modifying this compound to improve stability compromise its anti-cancer activity? No, according to the primary study, the stable analogue retained the desirable renal cancer cell selectivity of the parent this compound molecule [1] [2].
Q3: What are the main mechanisms of action I should investigate for a new Englerin analogue? Your investigation should consider multiple pathways:
Englerin A is a natural product that shows potent and selective cytotoxicity against certain cancer cell lines, particularly renal cell carcinoma (RCC) [1] [2] [3]. Its activity is primarily linked to its ability to modulate specific cellular pathways and ion channels.
The diagrams below summarize the core mechanism of action and the cellular response it triggers.
The primary protein targets of this compound are the TRPC4 and TRPC5 calcium ion channels [2] [4]. Binding and activation of these channels causes a rapid and significant influx of calcium ions into the cell, leading to calcium overload [5] [4].
The complex structure of this compound has attracted significant attention from synthetic chemists. Multiple total syntheses have been achieved, providing routes for large-scale production and the creation of analogs to study structure-activity relationships (SAR) [6] [7] [8].
Key strategies often involve constructing the core guaiane sesquiterpene skeleton, followed by installation of the oxygen bridge. The workflow below outlines a generalized synthetic campaign.
Research has shown that analogs maintaining a double bond between the C4 and C5 positions often retain or improve growth inhibition potency against renal cancer cell lines [8]. This is a key finding for SAR and can guide your derivative design.
The table below summarizes the growth inhibition activity (GI50) of this compound across various human cancer cell lines, demonstrating its selectivity [4].
| Cell Line | Cancer Type | GI50 (nM) | Assay & Duration |
|---|---|---|---|
| A498 | Renal | 0.011 - 11 | Sulforhodamine B (SRB), 48 hrs |
| UO-31 | Renal | 0.015 - 15 | Sulforhodamine B (SRB), 48 hrs |
| RXF 393 | Renal | 0.011 - 59 | Sulforhodamine B (SRB), 48 hrs |
| ACHN | Renal | 0.017 | Sulforhodamine B (SRB), 48 hrs |
| Hs-578T | Breast | 10 | Sulforhodamine B (SRB), 48 hrs |
| 786-0 | Renal | 1100 | Sulforhodamine B (SRB), 48 hrs |
| CAKI-1 | Renal | 16000 | Sulforhodamine B (SRB), 48 hrs |
Since specific information on acid-labile derivatives is unavailable, here are suggestions based on general medicinal chemistry principles and the gathered data:
The table below summarizes key findings from the literature on Englerin A (EA) dosing and observed adverse effects in mouse models.
| Reported Dose & Route | Observed Adverse Effects / Toxicity | Strain / Model | Key Supporting Evidence / Context |
|---|---|---|---|
| ~2 mg/kg (intraperitoneal) [1] | Marked reduction in locomotor activity for ~1 hour; full recovery [1] | C57BL/6 (wild-type, TRPC4 KO, TRPC5 KO, TRPC4/5 double KO) [1] | Adverse reaction partially dependent on TRPC4/5 channels [1] |
| >1 mg/kg (intravenous) [2] [3] | Lethal [2] [3] | Rats & Mice (specific strain not listed) [2] [3] | - |
| 5 mg/kg (subcutaneous) [2] [3] | Labored breathing [2] [3] | Mice (specific strain not listed) [2] [3] | - |
| 50 µg/kg (intravenous) [4] | Maximum tolerated dose (MTD) [4] | Mice (specific strain not listed) [4] | Used in an "Up-and-Down" protocol to determine MTD [4] |
Here are detailed methodologies for key experiments cited in the search results, which you can use as a reference for your own work.
This protocol is based on the study that identified transient locomotor reduction at 2 mg/kg (i.p.) [1].
This method is used to estimate the MTD with fewer animals and is how the 50 µg/kg (i.v.) MTD was established [4].
Understanding the mechanism behind this compound's toxicity is crucial for troubleshooting and future compound design.
The diagram below illustrates how this compound activates the TRPC4/TRPC5 pathway, leading to observed adverse effects, and the points of intervention for experimental investigation.
Research indicates that Englerin A's potent anti-cancer activity and its severe intravenous toxicity share a common mechanism: the agonism (activation) of the TRPC4 and TRPC5 cation channels [1] [2] [3].
A promising approach to dissociate toxicity from anti-cancer efficacy involves modifying the this compound molecule at its "bridgehead" position (specifically, the C-7 isopropyl group) [1] [5].
Key Finding: Replacing the natural isopropyl group with larger, bulkier substituents (like cyclohexyl or phenyl groups) yielded analogues that retained potent and selective cancer cell growth inhibition while showing reduced activity on the TRPC4 channel and significantly lower intravenous toxicity in mice [1].
The table below summarizes the comparative data for this compound and its modified analogues:
| Compound | Bridgehead Substituent | NCI-60 Potency (Renal Cancer GI₅₀, nM) | TRPC4 Activity | Max Tolerated IV Dose in Mice (μg/kg) |
|---|---|---|---|---|
| This compound (1) | Isopropyl | ~1-10 nM (e.g., A498: 1 nM) [1] | High (Active at 100 nM) [1] | 50 [1] |
| Analogue 4 | Cyclohexyl | ~21 nM (A498) [1] | Much Reduced [1] | 500 [1] |
| Analogue 6 | Cyclohexyl (saturated) | ~19 nM (A498) [1] | Much Reduced [1] | 500 [1] |
| Analogue 10 | Modified Cinnamate | ~19 nM (A498) [1] | Much Reduced [1] | 500 [1] |
| Analogue 5 | Phenyl | ~95 nM (A498) [1] | Much Reduced [1] | 200 [1] |
GI₅₀: The concentration required for 50% growth inhibition. A lower value indicates higher potency.
1. TRPC4 Calcium Influx Assay This protocol is critical for evaluating new analogues and confirming target engagement [1] [6] [2].
2. In Vivo Maximum Tolerated Dose (MTD) Determination This protocol assesses acute intravenous toxicity [1].
The following diagrams illustrate the core mechanism and a suggested experimental workflow.
This compound's Dual Mechanism of Action
Workflow for Developing Safer this compound Analogues
This table consolidates the key experimental findings on the effects of A54 and Englerin A (EA) on various TRPC channels, as reported in the research [1].
| Channel Type | Cell Line / Expression System | Agonist (EA) Effect | A54 Agonist Activity | A54 Effect on EA Response | A54 Effect on Other Agonists |
|---|---|---|---|---|---|
| TRPC4/TRPC1 | A498 (human renal cell carcinoma) | Potent activation [1] | Weak or none [1] | Strong inhibition [1] | Information not specified in search results |
| TRPC5 (homomeric) | HEK 293 (overexpression) | Potent activation [1] | Weak or none [1] | Strong inhibition; right-shift of EA dose-response curve (competitive antagonism) [1] | Potentiation of Gd3+-activated channels [1] |
| TRPC4 (homomeric) | HEK 293 (overexpression) | Potent activation [1] | Weak or none [1] | Weak inhibition [1] | Potentiation of sphingosine-1-phosphate-activated channels [1] |
| TRPC3 | HEK 293 (overexpression) | No activation [1] | No activation [1] | No effect on 1-oleoyl-2-acetyl-sn-glycerol activation [1] | Information not specified in search results |
Here are the detailed methodologies for the key experiments cited in the table above [1].
The following diagrams, created using Graphviz, illustrate the core concepts and experimental workflows.
Q1: Our calcium assay shows high background signals in control wells. What could be the cause?
Q2: We are unable to achieve a stable GΩ seal for patch-clamp recording. What should we check?
Q3: A54 appears to have weak agonist activity in our system. Is this expected, and how should it be interpreted?
Englerin A is a natural product that shows potent and selective anti-cancer activity, particularly against certain renal cancer cell lines. Its toxicity to cancer cells and its adverse effects in vivo are linked to the same primary mechanism [1] [2].
The table below summarizes the key mechanisms and the resulting challenges:
| Mechanism | Biological Consequence | Experimental Evidence |
|---|---|---|
| TRPC4/C5 Agonism [2] [3]: Activates cation channels. | Calcium Influx: Significant increase in intracellular calcium, causing membrane depolarization and cell death in sensitive cancer cells [1] [2]. | Electrophysiology, calcium imaging, genetic knockout/expression studies [2]. |
| Lipid Metabolism Alteration [4]: Profoundly disrupts lipid metabolism. | Ceramide Production & ER Stress: Generates toxic ceramides, induces ER stress and an acute inflammatory response [4]. | Metabolomics (LC-MS/MS), microarray analysis, Western Blot, confocal microscopy [4]. |
| In Vivo Lethality [2]: Toxicity in rodent models. | Narrow Therapeutic Window: Lethal to rodents at doses close to those required for efficacy, making this compound itself unsuitable as a drug [2]. | In vivo efficacy and toxicity studies in rodent models [2]. |
The following diagram illustrates this multi-faceted mechanism of action:
This section addresses common experimental challenges and potential solutions based on the known biology of this compound.
FAQ 1: The cytotoxic effect of this compound is inconsistent across my panel of renal cancer cell lines. Why?
FAQ 2: How can I confirm that cell death induced by this compound in my experiment is via the expected mechanism?
FAQ 3: The in vivo toxicity of this compound is a major roadblock. What are the potential strategies to overcome this?
This is a key research challenge. The following table outlines potential strategies based on current scientific understanding.
| Strategy | Rationale | Experimental Approach |
|---|---|---|
| Analog Development | To create molecules that retain anti-cancer efficacy but have reduced activity on TRPC4/C5 channels, thereby lowering the toxicity driven by systemic calcium influx [2]. | Structure-activity relationship (SAR) studies based on the synthetic this compound scaffold [5] [3]. |
| Targeted Drug Delivery | To concentrate this compound specifically at the tumor site, minimizing exposure to healthy tissues. This could improve the therapeutic index. | Formulate this compound in nanoparticles (e.g., liposomes) or conjugate it to ligands that target tumor-specific antigens. |
| Combination Therapy | To use lower, less toxic doses of this compound by combining it with other drugs that synergistically enhance its anti-cancer effect. | Screen for compounds that sensitize cancer cells to low-dose this compound, perhaps by targeting the ER stress or ceramide pathways [4]. |
For researchers aiming to tackle the in vivo toxicity problem, here is a proposed workflow that integrates the strategies above.
Table 1: Key Characteristics of Mammalian TRPC Channels [1] [2] [3]
| TRPC Subtype | Primary Activators | Permeability (PCa/PNa) | Key Functional Roles & Notes |
|---|---|---|---|
| TRPC1 | Receptor-PLC pathway, Mechanical stretch [2] | Non-selective | Forms heteromers with TRPC4/5; implicated in store-operated and mechanosensitive currents [2] [4]. |
| TRPC2 | Diacylglycerol (DAG), Pheromones (in rodents) [1] [3] | Non-selective | Pseudogene in humans; functional in rodent vomeronasal organ [1] [3]. |
| TRPC3 | Receptor-PLC pathway, DAG [1] [5] | ~1.5 [5] | High constitutive activity; can form heteromers with TRPC6/7 [1]. |
| TRPC4 | Receptor-PLC pathway, Gi/o proteins, Lysophospholipids [1] [4] | Non-selective | Forms heteromers with TRPC1/5; desensitized by PKC [1] [4]. |
| TRPC5 | Receptor-PLC pathway, Lysophospholipids, Extracellular thioredoxin, Ca2+ [1] [2] | Non-selective | Forms heteromers with TRPC1/4; roles in growth cone morphology, anxiety [1] [2]. |
| TRPC6 | Receptor-PLC pathway, DAG, Membrane stretch [1] [2] [5] | ~5 [5] | More Ca2+-selective than TRPC3/7; roles in synapse development, neuroprotection, cardiac hypertrophy [2] [5]. |
| TRPC7 | Receptor-PLC pathway, DAG [1] [5] | ~2 [5] | High constitutive activity; shares high homology with TRPC3 [1] [5]. |
1. My DAG application fails to activate TRPC4/5. Are my channels non-functional? This is likely expected. DAG robustly activates the TRPC3/6/7 subfamily but generally does not stimulate TRPC4/5 channels [1]. For TRPC4/5, consider testing lysophospholipids (e.g., LPC) or receptor-mediated activation via the PLC pathway [1]. Always verify your experimental model; TRPC1 may require co-expression with other subunits (like TRPC3) for proper plasma membrane trafficking and function [1].
2. How can I confirm the identity of a native DAG-activated current? A DAG-activated current in a native cell could be mediated by TRPC3, TRPC6, or TRPC7. To distinguish them:
3. Why do I get conflicting results for store-operated activation of TRPC channels? The role of TRPCs in store-operated calcium entry (SOCE) is complex. While some studies link TRPCs (especially TRPC1) to SOCE, the primary proteins are STIM and Orai [2]. TRPC channels can interact with STIM1, complicating the phenotype [2]. The mechanism is debated and may involve both receptor-operated (ROC, via DAG) and store-operated (SOC) mechanisms, which can interplay [5]. Clearly define your depletion protocol (e.g., thapsigargin vs. receptor-agonist) and consider the cellular context.
Protocol 1: Assessing DAG Sensitivity of TRPC Channels
This protocol is used to functionally distinguish the TRPC3/6/7 subgroup from TRPC1/4/5 [1].
Protocol 2: Evaluating TRPC6's Role in Synapse Development
This protocol leverages TRPC6's role in promoting dendritic spine growth [5].
This diagram illustrates the primary activation pathways for TRPC channels, highlighting points of specificity.
TRPC Channel Activation Pathways
This diagram shows how different TRPC subfamilies are activated by distinct signals downstream of cellular stimuli [1] [5]. Note the key divergence at DAG, which directly activates TRPC3/6/7, while TRPC1/4/5 are activated by other mechanisms like lysophospholipids.
Englerin A is a natural product that exhibits potent and selective cytotoxicity against renal cancer cells. Research indicates it induces multiple mechanisms of cell death and a concomitant autophagic response [1] [2]. The table below summarizes the core biological effects and the associated experimental evidence.
| Biological Effect | Experimental Observations | Key Findings & Interpretation |
|---|---|---|
| Induction of Autophagy | Increased levels of autophagic vesicles (flow cytometry, fluorescence microscopy); increased LC3-II (Western blot) [1]. | Autophagy is interpreted as a cell survival mechanism that ultimately fails to prevent cell death [1]. |
| Cell Death Mechanisms | Caspase-independent apoptosis (Annexin V/PI staining, DNA fragmentation ELISA); necrosis [1]. | EA induces multiple, concurrent cell death pathways [1]. |
| Cell Cycle Arrest | Accumulation of cells in the G2 phase (cell cycle analysis) [1]. | Indicates a block in the G2/M transition [1]. |
| Signaling Pathway Modulation | Inhibition of phospho-AKT (Ser473) and phospho-ERK; no effect on phospho-AMPK (Western blot) [1]. | Inhibition of pro-survival kinase pathways [1]. |
| Primary Molecular Target | Agonist of TRPC4/C5 cation channels (calcium influx, membrane depolarization, electrophysiology) [3]. | TRPC4 expression is both necessary and sufficient for EA sensitivity. EA-induced currents and growth inhibition are blocked by TRPC4/C5 inhibitor ML204 [3]. |
Here are detailed methodologies for core experiments used to study this compound's effects, which can be adapted for your troubleshooting guides.
This protocol is based on the use of a Cyto-ID autophagy detection kit, which employs a proprietary dye that selectively labels autophagic vesicles [1].
To determine if autophagy is a survival or death mechanism, you can inhibit the process and assess its impact on cell viability [1].
This genetic approach confirms the role of the proposed molecular target.
The following diagram illustrates the interconnected signaling pathways and cellular responses triggered by this compound, based on the experimental data.
Q1: I observed this compound-induced cell death, but my autophagy assays are inconclusive. What could be wrong?
Q2: My results show that inhibiting autophagy does not affect EA-induced cell death. Does this mean autophagy is irrelevant?
Q3: The cytotoxicity of this compound in my cell models is not as selective or potent as reported. Why?
Englerin A and Englerin B are structurally related natural compounds initially isolated from the African plant Phyllanthus engleri, a shrub or small tree native to Tanzania, Zambia, Malawi, Zimbabwe, Mozambique, and South Africa. These compounds belong to the guaiane sesquiterpene class of natural products and have attracted significant attention from the scientific community due to their complex architecture and intriguing biological activity profiles. This compound was first discovered in 2009 during bioassay-guided fractionation of plant extracts screened for anti-cancer properties, where it demonstrated remarkable selectivity against renal cancer cell lines while showing minimal effects on normal cells even at concentrations millions of times higher than its effective anti-cancer concentrations. The discovery was particularly noteworthy because renal cell carcinoma (RCC) represents one of the most treatment-resistant cancer types, with limited therapeutic options available, especially for metastatic forms of the disease [1] [2] [3].
The structural relationship between this compound and Englerin B is fundamental to understanding their divergent biological activities. Both compounds share the same complex guaiane sesquiterpene core structure, but differ in a specific functional group that profoundly influences their chemical properties and biological interactions. Englerin B is recognized as a natural derivative of this compound, and research has further revealed that Englerin B also functions as a key metabolite of this compound in specific biological systems, particularly in rodent models where this compound undergoes rapid enzymatic conversion to Englerin B through serum esterase activity [4]. This metabolic conversion has significant implications for preclinical research and potential therapeutic development, as it creates substantial differences in compound stability, bioavailability, and biological activity across different test systems and species. The distinct structural characteristics of each compound translate directly to their mechanisms of action, potency, and overall research utility, which will be explored in detail throughout this comparative analysis.
The structural differences between this compound and Englerin B, while subtle at the molecular level, create significant divergences in their chemical behavior and biological activity. Both compounds feature a complex, oxygen-rich guainae sesquiterpene architecture with multiple ring systems and stereocenters that present substantial challenges for chemical synthesis. The core structure consists of a characteristic tricyclic framework incorporating cyclopropane, oxepane, and oxolane rings that collectively create a rigid, three-dimensional shape with specific functional group presentation. This intricate architecture is essential for their biological interactions and has inspired numerous synthetic campaigns by organic chemists worldwide to develop efficient laboratory routes to these molecules and their analogs [3] [5] [6].
The primary structural distinction between this compound and Englerin B lies in the C-1 position of the molecule, where this compound possesses a glycolic ester moiety while Englerin B contains a hydrolyzed glycolic acid group. This transformation from the ester functionality in this compound to the carboxylic acid in Englerin B represents a single chemical change (ester hydrolysis) but dramatically alters the compound's physicochemical properties, including polarity, hydrogen bonding capacity, and overall molecular topology. Research has demonstrated that this specific structural element is critically important for maintaining the potent biological activity of this compound, as modifications to the glycolate moiety typically result in substantial reductions in potency [4] [6]. The bridgehead region of the molecules also represents a key structural feature that influences target engagement, with studies showing that modifications at this position can differentially affect TRPC4 activity and overall cytotoxicity, allowing for partial separation of these biological effects in some analogs.
Table 1: Comparative Structural Properties of this compound and Englerin B
| Structural Feature | This compound | Englerin B |
|---|---|---|
| Core structure | Guaiane sesquiterpene | Guaiane sesquiterpene |
| Functional group at C-1 | Glycolic ester | Glycolic acid |
| Molecular weight | ~432.5 g/mol | ~418.5 g/mol |
| Key structural elements | Tricyclic framework with cyclopropane ring | Tricyclic framework with cyclopropane ring |
| Chemical stability | Sensitive to esterase hydrolysis | Relatively stable to hydrolysis |
| Synthetic accessibility | Challenging (multiple synthetic routes developed) | Can be synthesized from this compound |
This compound exhibits a complex mechanism of action that involves multiple molecular targets and downstream effects, which collectively contribute to its potent anti-cancer activity, particularly against renal cell carcinoma. The primary molecular targets identified for this compound are the calcium channel proteins TRPC4 and TRPC5, which belong to the canonical transient receptor potential family of cation channels. This compound functions as a potent agonist for these channels, causing rapid calcium influx into cells that express them, leading to significant increases in intracellular calcium concentrations. This calcium influx triggers a cascade of downstream events including membrane depolarization and activation of various calcium-sensitive signaling pathways. Research has demonstrated that TRPC4 expression strongly correlates with sensitivity to this compound across multiple cancer cell lines, and genetic experiments have confirmed that TRPC4 expression is both necessary and sufficient for this compound-induced growth inhibition [7] [3] [4].
Beyond its direct effects on calcium channels, this compound engages additional molecular mechanisms that contribute to its anti-cancer effects. At the cellular level, this compound has been shown to profoundly disrupt lipid metabolism, leading to significant accumulation of ceramides - lipid molecules known to mediate cellular stress responses and cell death pathways. This metabolic disruption is accompanied by induction of endoplasmic reticulum (ER) stress and activation of the unfolded protein response, as evidenced by increased expression of ER stress markers and disruption of normal ER morphology observable by confocal microscopy. Additionally, this compound triggers an acute inflammatory response at the transcriptional level and inhibits the activation of key pro-survival kinases including AKT and ERK, further contributing to its anti-proliferative effects. The compound also induces G2/M cell cycle arrest and promotes multiple forms of cell death including both apoptosis and necrosis, with the apoptotic cell death occurring through caspase-independent mechanisms [1] [8].
In stark contrast to the multi-target activity profile of this compound, Englerin B demonstrates significantly reduced bioactivity across most cellular assays and is generally considered inactive at biologically relevant concentrations. The structural difference - the hydrolysis of the glycolic ester to a carboxylic acid - completely abrogates Englerin B's ability to effectively engage the primary molecular targets of this compound, particularly the TRPC4 and TRPC5 calcium channels. Electrophysiology studies have confirmed that Englerin B does not function as an agonist for these channels and fails to induce the characteristic calcium influx observed with this compound treatment. This fundamental difference in target engagement explains the dramatic divergence in biological activity between the two structurally similar compounds [4].
The inactivity of Englerin B extends across multiple functional assays, including measures of cytotoxicity, metabolic disruption, and induction of cell stress pathways. Whereas this compound demonstrates potent anti-proliferative effects against sensitive cancer cell lines at low nanomolar concentrations (typically with IC50 values below 100 nM), Englerin B shows little to no growth inhibition even at micromolar concentrations. Similarly, Englerin B fails to induce the characteristic lipid metabolic changes, ER stress response, or ceramide accumulation associated with this compound treatment. This pronounced difference in biological activity has led to the classification of Englerin B primarily as an inactive metabolite in the context of anti-cancer activity, though it remains an important reference compound for structure-activity relationship studies and as a marker for this compound metabolism in experimental systems [4].
This compound demonstrates remarkable potency and cancer-selective toxicity, particularly against renal cell carcinoma (RCC) cell lines. In the NCI-60 human tumor cell line screen, this compound exhibited potent growth inhibitory activity (GI50 = 10–87 nM) against most RCC lines, with selectivity approximately 1,000-fold higher compared to many other cancer types. This exceptional selectivity profile has been confirmed in multiple independent studies, with this compound showing no toxicity toward normal cells even at concentrations greater than 1 million-fold higher than the IC50 values observed in sensitive cancer cells. More comprehensive profiling across over 500 cancer cell lines from the Cancer Cell Line Encyclopedia revealed that while this compound is particularly effective against renal cancer cells, it also demonstrates cytotoxicity against a small subset of cancer cells from other lineages, with sensitivity strongly correlating with TRPC4 expression levels [1] [7] [8].
The functional consequences of this compound treatment in sensitive cancer cells are multifaceted and include the induction of multiple cell death pathways. Research has demonstrated that this compound triggers both apoptotic and necrotic cell death, with the apoptotic pathway occurring through caspase-independent mechanisms. Treatment with this compound also induces autophagy in cancer cells, though this appears to represent a cell survival mechanism that ultimately fails to protect the cells from death. Additionally, this compound causes cell cycle arrest at the G2/M phase transition, further inhibiting cancer cell proliferation. These multiple mechanisms of action collectively contribute to the potent anti-cancer activity of this compound and may help explain its effectiveness against cancer types that are often resistant to conventional therapies [8].
A critical distinction between this compound and Englerin B lies in their toxicological profiles and metabolic stability, factors that have important implications for their research applications and potential therapeutic development. This compound demonstrates significant in vivo toxicity in rodent models, with intravenous injection of doses exceeding 1 mg/kg body weight proving lethal. This toxicity is directly linked to its pharmacological activity as a TRPC4/C5 agonist, as TRPC4- and TRPC5-deficient mice show partial protection, and TRPC4/5 double knock-out mice are fully protected from these adverse effects. Observations of labored breathing in mice after subcutaneous injection suggest that pulmonary toxicity may be a particularly dose-limiting side effect, possibly related to the expression and function of TRPC channels in lung endothelium [7] [4].
The metabolic stability of this compound varies significantly across species, with important implications for preclinical research. In mice and rats, this compound is rapidly degraded with an estimated half-life of approximately 15 minutes into its inactive derivative, Englerin B, primarily through the action of serum esterases. This rapid metabolism complicates the interpretation of in vivo studies in rodent models and may limit the translational relevance of findings from these systems. Importantly, this rapid degradation is not observed in human serum, where this compound demonstrates significantly greater stability. In contrast, Englerin B itself shows greater metabolic stability in rodent systems, but this comes at the cost of its biological activity, as it lacks the potent effects of this compound [4].
Table 2: Comparative Biological Activity of this compound and Englerin B
| Biological Parameter | This compound | Englerin B |
|---|---|---|
| Cytotoxicity (IC50 in RCC) | 1-87 nM | Inactive at micromolar concentrations |
| TRPC4/C5 activation | Potent agonist (EC50 ~10-50 nM) | No significant activity |
| Cell death mechanisms | Apoptosis (caspase-independent) & necrosis | No significant cell death induction |
| Metabolic effects | Disrupts lipid metabolism, increases ceramides | No significant effect |
| ER stress induction | Strong induction | No significant induction |
| In vivo toxicity | Lethal at >1 mg/kg (IV in rodents) | Significantly less toxic |
| Metabolic stability | Rapid hydrolysis in rodents (t1/2 ~15 min), stable in human serum | Relatively stable |
Detailed metabolomics analyses have provided crucial insights into the mechanisms underlying this compound's anti-cancer effects and the fundamental differences between this compound and Englerin B activity. In one comprehensive study, researchers used LC-MS/MS-based metabolomics profiling to examine the metabolic consequences of this compound treatment in clear cell renal carcinoma (cc-RCC) cell lines. The results demonstrated that this compound profoundly alters lipid metabolism within 24 hours of treatment, leading to significant accumulation of ceramides - bioactive lipid molecules known to mediate stress responses and cell death. This ceramide accumulation was accompanied by induction of ER stress signaling and an acute inflammatory response, as confirmed by microarray analysis, quantitative PCR, and Western blotting. Additional confirmation came from fluorescence confocal microscopy, which revealed that this compound at just 25 nM disrupted normal ER morphology, providing direct visual evidence of its deleterious effects on endoplasmic reticulum function. None of these effects were observed with Englerin B treatment, highlighting the dramatic functional consequences of their structural differences [1].
The experimental protocols employed in these metabolomics studies typically involved treatment of sensitive renal cancer cell lines (such as A498 and UO-31) with this compound at concentrations of 100 nM for 24-48 hours, followed by snap-freezing in liquid nitrogen to preserve metabolic states. Metabolite extraction was performed using ice-cold methanol:water (80:20) mixtures, with subsequent analysis by LC-MS/MS systems such as the AB SCIEX QTRAP 5500 triple quadrupole mass spectrometer equipped with electrospray ionization sources. For comprehensive coverage, researchers often incorporated stable isotope-labeled internal standards to ensure accurate quantification, with data normalization based on cellular DNA content to account for differences in cell number biomass. These meticulous methodological approaches have been essential for uncovering the subtle yet critical metabolic disruptions induced by this compound and for understanding why Englerin B lacks these effects despite their structural similarity [1].
Electrophysiological investigations have provided the most direct evidence for the fundamental differences in molecular targeting between this compound and Englerin B. Multiple research groups have independently confirmed that this compound functions as a potent and selective agonist of TRPC4 and TRPC5 channels, whereas Englerin B shows no significant activity toward these ion channels. In one key study, researchers performed whole-cell patch clamp electrophysiology experiments on HEK293 cells overexpressing TRPC4 and demonstrated that this compound induces characteristic currents through these channels at nanomolar concentrations. These this compound-induced currents could be completely blocked by co-application of the TRPC4/C5 inhibitor ML204, confirming the specificity of the effect. Complementary calcium imaging experiments showed that this compound treatment resulted in rapid increases in intracellular calcium concentrations in TRPC4-expressing cells, consistent with cation channel activation and calcium influx. Neither the electrophysiological responses nor the calcium influx were observed with Englerin B treatment, establishing a clear mechanistic basis for their differential biological activities [7] [3] [4].
Systematic evaluations of cytotoxicity and cell death mechanisms have provided additional compelling evidence for the dramatic differences in biological activity between this compound and Englerin B. In one comprehensive study, researchers examined multiple cell death parameters in renal cancer cell lines treated with this compound, including apoptosis measurement by annexin V/propidium iodide staining, DNA fragmentation analysis by ELISA, caspase activation assays using fluorogenic substrates, and autophagy assessment by LC3-I to LC3-II conversion and autophagic vesicle quantification. The results demonstrated that this compound induces multiple cell death mechanisms simultaneously, including both apoptosis and necrosis, with the apoptotic cell death occurring through caspase-independent pathways. Additionally, this compound treatment induced autophagy and caused G2/M cell cycle arrest, while also inhibiting phosphorylation of pro-survival kinases like AKT and ERK. Throughout these extensive investigations, Englerin B consistently failed to induce any of these responses, even at concentrations orders of magnitude higher than those at which this compound showed potent activity [8].
The methodological approaches for these cytotoxicity studies typically involve viability assays such as PrestoBlue or Cell Titer-Glo that measure metabolic activity or ATP content as proxies for cell viability. For more detailed mechanistic studies, flow cytometry analysis of annexin V and propidium iodide staining allows discrimination between early apoptotic, late apoptotic, and necrotic cell populations. Additional techniques include Western blotting for cleavage of caspase substrates and conversion of LC3-I to LC3-II, fluorescence microscopy for visualization of autophagic vesicles, and ELISA-based assays for detection of histone-associated DNA fragments. These multifaceted methodological approaches have consistently revealed that this compound engages a complex network of cell death and survival pathways that collectively contribute to its potent anti-cancer effects, while Englerin B remains inert across all these assays, confirming its classification as an inactive counterpart to this compound [8].
The dramatic differences in biological activity between this compound and Englerin B have important implications for their research applications and potential therapeutic development. This compound serves as a valuable chemical tool for studying TRPC4 and TRPC5 channel function and for exploring the therapeutic potential of modulating these channels in cancer and other diseases. Its unique ability to selectively kill renal cancer cells has generated significant interest in its potential as a lead compound for anti-cancer drug development, particularly for treating renal cell carcinoma which often demonstrates resistance to conventional therapies. However, the significant toxicity observed in rodent models, coupled with its rapid metabolism in these species, presents substantial challenges for its direct development as a therapeutic agent. These limitations have prompted extensive efforts to develop this compound analogs with improved therapeutic indexes, leveraging structure-activity relationship studies to identify modifications that might retain anti-cancer efficacy while reducing toxicity [7] [3] [4].
Englerin B, while lacking the potent biological activity of this compound, still holds value as a research tool in several contexts. Its role as the primary metabolite of this compound in rodent systems makes it an important reference compound for metabolism and pharmacokinetic studies. Additionally, Englerin B serves as a critical negative control in mechanistic studies aiming to confirm that specific biological effects result from this compound's engagement with its molecular targets rather than non-specific mechanisms. Some research has also explored the possibility of using Englerin B as a starting point for prodrug strategies that might leverage its differential metabolism across species, though such approaches remain largely theoretical at present. The contrasting properties of this compound and Englerin B collectively provide valuable insights into structure-activity relationships for this class of compounds and may guide future efforts to develop optimized TRPC channel modulators with improved therapeutic potential [4] [6].
Table 3: Experimental Evidence Supporting Mechanism of Action Differences
| Experimental Approach | Key Findings for this compound | Key Findings for Englerin B |
|---|---|---|
| Metabolomics | Alters lipid metabolism, increases ceramides, induces ER stress | No significant metabolic effects |
| Ion channel electrophysiology | Potent agonist of TRPC4/C5 channels (EC50 ~10-50 nM) | No channel activation |
| Calcium imaging | Induces rapid Ca2+ influx in TRPC4-expressing cells | No Ca2+ influx |
| Cell viability assays | Potent cytotoxicity (IC50 1-87 nM) in RCC lines | No cytotoxicity at micromolar concentrations |
| Cell death mechanisms | Induces apoptosis & necrosis, caspase-independent | No cell death induction |
| Gene expression analysis | Activates inflammatory and ER stress response genes | No significant gene expression changes |
The comparative analysis of this compound and Englerin B reveals a compelling example of how subtle structural differences can produce dramatic divergences in biological activity, mechanism of action, and research utility. While these two compounds share identical core structures, the single chemical change from a glycolic ester in this compound to a glycolic acid in Englerin B completely abrogates the potent biological activity observed with this compound. This structure-activity relationship highlights the critical importance of the glycolic ester moiety for target engagement, particularly with TRPC4 and TRPC5 channels, and provides valuable guidance for ongoing medicinal chemistry efforts aimed at developing optimized this compound analogs with improved therapeutic properties [3] [4] [6].
From a broader perspective, the comparative biology of this compound and Englerin B offers important insights into several fundamental research areas. Their differential effects on calcium signaling, lipid metabolism, and cell death pathways provide valuable tools for probing the complex interconnections between these processes in cancer biology. The species-specific differences in this compound metabolism - rapid conversion to Englerin B in rodents but not in humans - serve as a cautionary tale about the challenges of translating preclinical findings across species and highlight the importance of considering metabolic differences in drug development. Finally, the ongoing research efforts to separate this compound's anti-cancer efficacy from its toxicity through structural modifications represent a microcosm of the broader challenges in cancer drug development, illustrating both the difficulties and opportunities inherent in developing targeted therapies based on natural product leads. As research continues, the contrasting properties of this compound and Englerin B will likely continue to provide valuable insights for multiple fields, including ion channel pharmacology, cancer biology, and medicinal chemistry [1] [7] [4].
The following diagram illustrates the multifaceted mechanism of action of this compound, highlighting the key molecular targets and downstream effects that contribute to its anti-cancer activity, particularly in renal cancer cells:
The NCI-60 human tumor cell lines screen is a standard tool used by the National Cancer Institute (NCI) to evaluate the growth-inhibitory potential of compounds against 60 different cancer cell lines derived from nine distinct disease tissues, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system [1]. The table below summarizes the potent and selective activity of Englerin A against renal cancer cell lines from this panel.
Table 1: this compound Selectivity and Potency in the NCI-60 Panel
| Cell Line Panel | This compound Activity | Key Findings |
|---|---|---|
| Renal Cancer | Highly Potent & Selective | GI₅₀ values: 1 - 87 nM [2] [3] [4]. Up to ~1000-fold selectivity for renal cancer cells over other cancer types [2] [3] [5]. Effective against 6 out of 8 renal cancer lines [2] [3]. |
| Other Cancers | Largely Inactive | Most non-renal cancer cell lines were unaffected at concentrations active against renal cancer cells [2] [5]. |
| Exemplary Sensitive Renal Lines | A498, UO-31 | Among the most sensitive cell lines, often used to guide bioassay fractionation [3]. |
| Exemplary Resistant Non-Renal Line | SF-295 (CNS cancer) | Used as a resistant line in bioassay-guided fractionation [3]. |
This selective cytotoxicity was the key discovery that made this compound a compound of significant interest for renal cell carcinoma (RCC) research [4].
Substantial evidence indicates that this compound's selective toxicity is primarily due to its action as a potent and direct agonist of specific ion channels.
The following diagram illustrates the sequence of events from this compound binding to cell death.
The data on this compound's selectivity and mechanism are derived from several standard and sophisticated experimental approaches.
Table 2: Key Experimental Methods for Evaluating this compound
| Method | Purpose | Typical Protocol Summary |
|---|---|---|
| NCI-60 In Vitro Screen [1] | To determine growth inhibition (GI₅₀) across 60 cancer cell lines. | Cells are exposed to various concentrations of this compound. After a set incubation (e.g., 48 hours), cell viability is measured using assays like SRB or XTT, which quantify protein content or metabolic activity, respectively [5]. GI₅₀ is calculated from the dose-response curve. |
| Calcium Imaging [6] | To detect and quantify Ca²⁺ influx in cells. | Cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2). Upon application of this compound, the change in fluorescence is monitored in real-time, indicating a rise in intracellular Ca²⁺ concentration. |
| Patch-Clamp Electrophysiology [6] | To directly measure ion channel currents. | A glass microelectrode forms a tight seal on a cell membrane, allowing measurement of ionic currents through single channels or the whole cell. This confirmed this compound-induced, TRPC4/5-mediated currents. |
| Cell Death Assays [4] [5] | To distinguish between different modes of cell death (apoptosis vs. necrosis). | Annexin V/PI Staining: Cells are stained with Annexin V (binds to phosphatidylserine, a marker for early apoptosis) and Propidium Iodide (PI, enters cells with compromised membranes, a marker for late apoptosis/necrosis). Analysis by flow cytometry distinguishes the population of cells undergoing apoptosis vs. necrosis. |
While both compounds converge on TRPC channels, their detailed mechanisms and additional targets have been explored differently.
This compound Experimental Approach [1]:
Tonantzitlolone Experimental Approach [2]:
The table below summarizes the quantitative data for TZL's activation of different TRPC channels.
| Channel Type | Tonantzitlolone EC₅₀ (nM) | Experimental System |
|---|---|---|
| TRPC5 | 83 nM | Overexpressed in HEK293 cells [2] |
| TRPC5-TRPC1 | 61 nM | Concatemer in HEK293 cells [2] |
| TRPC4 | 123 nM | Overexpressed in HEK293 cells [2] |
| TRPC4-TRPC1 | 140 nM | Concatemer in HEK293 cells [2] |
The discovery of this compound and Tonantzitlolone as potent and selective activators of TRPC1/4/5 channels opens several exciting avenues [2]:
The following table consolidates key experimental data on Englerin A's activity against various cancer cell lines.
| Cell Line / Model | VHL Status | Reported Potency (IC₅₀/ GI₅₀) | Experimental Context | Citation |
|---|---|---|---|---|
| A498 (RCC) | Deficient | ~100 nM | Induced cell death (apoptosis & necrosis) and G2/M cell cycle arrest after 24-48h treatment. [1] | |
| Various RCC (NCI-60 Panel) | Primarily Deficient | 10 - 87 nM | Initial screening showed up to 1000-fold selectivity for RCC cells over other cancer types. [1] | |
| UO-31 (RCC) & A498 (RCC) | Deficient | Effective viability reduction | Induced necrotic cell death within hours; not effective on normal renal cells or glioblastoma SF-295. [2] [3] | |
| 786-O RCC Model | Deficient | Synthetic Lethality | Identified in a screen for compounds that are synthetically lethal with VHL deficiency. [4] [5] | |
| BT-549 (TNBC) & Hs578T (TNBC) | N/A (TRPC1/4-high) | Highly sensitive (2000 & 430-fold vs other TNBC) | Cytotoxicity linked to agonist activity on TRPC1/4/5 channels, disrupting cation homeostasis. [6] |
This compound induces cell death through multiple mechanisms and affects several critical signaling pathways. The diagram below synthesizes these complex interactions.
The primary, well-characterized mechanism involves the activation of Transient Receptor Potential Canonical 4/5 (TRPC4/C5) channels [6]. This compound's action as an agonist on these channels triggers a massive influx of sodium (Na⁺) and calcium (Ca²⁺) ions. This leads to:
Simultaneously, this compound modulates key oncogenic signaling pathways. It inhibits the phosphorylation (activation) of AKT and ERK, which are critical for cell survival and proliferation [1]. The induction of autophagy appears to be a pro-survival response by the cell, but this response ultimately fails to prevent death [1]. Treatment also results in a block at the G2/M phase of the cell cycle, preventing further cell division [1].
This compound is one of several strategies targeting vulnerabilities in VHL-deficient RCC. The table below compares it with other emerging approaches.
| Therapeutic Approach / Compound | Primary Target / Mechanism | Key Experimental Findings in VHL-deficient RCC |
|---|---|---|
| This compound | TRPC4/C5 agonist; PKCθ stimulator | Induces synthetic lethality; triggers metabolic crisis, necrosis, and apoptosis. [1] [4] [5] |
| Microtubule Destabilizers (e.g., SKPin C1) | Tubulin; disrupts microtubule dynamics | Synthetic lethal effect; VHL loss alters microtubule stability, making cells hypersensitive to destabilizers, causing mitotic arrest. [4] [5] |
| PARP Inhibitors | PARP; inhibits DNA repair | Synthetic lethality due to pre-existing Homologous Recombination (HR) repair defect in VHL-deficient cells. [7] |
| AKT/mTOR Inhibitors (e.g., NVP-BEZ235) | PI3K/AKT/mTOR pathway | Downregulates AURKA, rescues primary cilia loss, and reduces tumor burden in xenograft models. [8] |
For researchers aiming to replicate or build upon these findings, here is a summary of common methodologies used in the cited studies.
Cell Viability and Cytotoxicity Assays
Cell Death Mechanism Analysis
Ion Flux Measurements
The body of research indicates that this compound is a potent and selective cytotoxin for VHL-deficient RCC cells, primarily through its action on TRPC4/C5 channels. Its ability to induce multiple, concurrent cell death mechanisms makes it a compelling lead compound.
However, several considerations are important for the drug development community:
The following table synthesizes key experimental findings that establish the link between this compound's activity and TRPC4/5 channels.
| Aspect of Correlation | Experimental Findings | Experimental Model | Citation |
|---|---|---|---|
| Target Identification | TRPC4 expression was the feature that best correlated with sensitivity to this compound in a panel of >500 cancer cell lines [1]. | Cancer Cell Line Profiling (CLiP) | [1] |
| Genetic Evidence | TRPC4 expression is both necessary and sufficient for this compound-induced growth inhibition [1]. | siRNA knockdown; TRPC4 overexpression in HEK293T cells | [1] |
| Direct Activation | This compound is a highly potent, selective, and direct agonist of TRPC4 and TRPC5 channels (EC50: ~11.2 nM for TRPC4, ~7.6 nM for TRPC5) [2]. | Calcium imaging; whole-cell and excised patch-clamp electrophysiology | [2] |
| Functional Effect in Sensitive Cells | Induces TRPC4-dependent calcium influx and cationic current (blocked by TRPC4/5 inhibitor ML204) in sensitive renal cancer A498 cells [2]. | Calcium imaging; patch-clamp electrophysiology | [2] |
| Cytotoxicity Mechanism | Cytotoxicity is caused by sodium entry through TRPC4 channels, leading to cell swelling and death; effect is potentiated by Na+/K+-ATPase inhibitor ouabain [3]. | Cell viability assays | [3] |
| In Vivo Adverse Effects | Adverse reactions (reduced locomotor activity) in mice treated with this compound are mediated by TRPC4 and TRPC5 channels [3]. | TRPC4 and TRPC5 knockout mouse models | [3] |
For reproducibility and deeper analysis, here are the methodologies for key experiments cited.
limma package in R/Bioconductor. Probesets significantly associated with sensitivity in multiple comparisons were identified.The diagram below illustrates the established mechanism of this compound action and a generalized workflow for validating the TRPC4 correlation.
The table below summarizes the core findings on how this compound (EA) and its analogue A54 affect different TRPC channels, based on experiments in A498 and HEK 293 cells [1] [2] [3].
| Channel Type | Agonist (this compound) | Antagonist (A54) | Key Findings on Antagonism |
|---|---|---|---|
| TRPC4/TRPC1 (e.g., in A498 cells) | Potent agonist [3] | Strong inhibition of EA-mediated activation [1] [2] [3] | Antagonizes the effect of EA on this endogenous channel complex in renal carcinoma cells. |
| TRPC5 (homomeric) | Potent agonist [3] | Strong inhibition; Competitive Antagonism [1] [2] [3] | Shifts the EA concentration-response curve to the right without changing its slope [1] [3]. |
| TRPC4 (homomeric) | Agonist [3] | Weak inhibition of EA-mediated activation [1] [2] [3] | Shows a weaker antagonistic effect compared to its action on TRPC5 and TRPC4/TRPC1. |
| TRPC3 | No effect [1] [3] | No effect [1] [3] | Confirms subtype selectivity, showing A54 does not affect channels outside the TRPC1/4/5 group. |
| TRPC5 (Gd³⁺-activated) | Not applicable | Potentiation, not inhibition [1] [3] | Highlights that A54's action is use-dependent; it can enhance activity when the channel is opened by other agonists. |
| TRPC4 (S1P-activated) | Not applicable | Potentiation, not inhibition [1] [3] | Further confirms use-dependent potentiation, a distinct property from its competitive antagonism of EA. |
For researchers looking to replicate or understand the foundational experiments, here are the methodologies used in the key study.
The following diagram illustrates the key signaling pathways involving TRPC1/4/5 channels and the specific site of action for this compound and its analogue A54.
The diagram above shows the dual role of A54, which is a crucial finding from the research:
| Feature | Native Englerin A | Aza-Englerin Analogues |
|---|---|---|
| Source | Natural product isolated from the plant Phyllanthus engleri [1] [2] | Synthetically engineered in the laboratory [3] |
| Core Structure | Guaiane sesquiterpene with an ester-linked glycolate moiety [4] [5] | Features a nitrogen-containing modification (aza) in its structure [3] |
| Primary Mechanism | Potent and selective agonist of TRPC4 and TRPC5 calcium channels, leading to sodium influx and cell death [6] [7] | Linked to inhibition of the insulin signaling pathway; primary target not explicitly stated in search results [3] |
| Key Anti-Cancer Effect | Rapid cytotoxicity via calcium/sodium overload in sensitive cancer cells (e.g., renal) [6] [1] | Potent and selective inhibitory effect on select cancer cells, including renal cell carcinoma [3] |
| Pharmacokinetics | Information not available in search results | Improved oral bioavailability demonstrated in mouse models [3] |
| Stability | Contains an ester-based glycolate moiety prone to hydrolysis [8] | Designed with a reduced propensity for hydrolysis of the glycolate moiety [8] |
| Development Stage | Early research, used as a tool compound for target identification [7] | Pre-clinical (in vivo); identified as a lead compound for co-development [3] |
The two compounds appear to operate through distinct biological pathways, which is a critical point of differentiation.
The cytotoxic effect of this compound is rapid, occurring within minutes, and is mediated by its action on ion channels in the cell membrane [7]. The following diagram illustrates this signaling pathway.
Key experimental evidence includes:
While the precise molecular target is not detailed in the search results, the mechanism is distinct from the ion channel activation of the native compound. Researchers have synthesized aza-analogues with a modified structure to improve drug-like properties [3] [8]. The development pathway for these analogues is outlined below.
Key experimental evidence includes: